| Receptor Tyrosine Kinase (RTK) Target | Biochemical IC₅₀ (nmol/L) |
|---|---|
| Axl | 1.5 [1] |
| VEGFR1 (FLT1) | 6 [1] |
| VEGFR2 (KDR) | 5 [1] |
| VEGFR3 (FLT4) | 2 [1] |
| MER | 2 [1] |
| KIT | 6 [1] |
| DDR2 | 0.5 [1] |
| MET | 20 [1] |
| PDGFRα | 30 [1] |
| RET | 44 [1] |
Sitravatinib also demonstrates activity against members of the Ephrin (Eph) receptor family (such as EphA3) and the Trk family [2].
This compound exerts its anti-tumor effects through multiple interconnected mechanisms, as illustrated in the signaling pathway below.
This compound inhibits multiple RTKs, leading to diverse anti-tumor effects.
A significant facet of this compound's mechanism is its ability to counteract multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2 [3]. Cancer cells overexpressing this transporter efflux chemotherapeutic agents, reducing intracellular drug accumulation. This compound binds to ABCG2, inhibits its ATPase activity, and blocks the efflux function, thereby restoring the intracellular concentration and efficacy of anticancer drugs [3].
This compound demonstrates enhanced efficacy in preclinical models with resistance to other antiangiogenic TKIs (like sunitinib and axitinib). Transcriptomic analyses reveal that resistance to these agents often leads to the upregulation of multiple this compound targets (e.g., MET, AXL, Eph family members). This broad-spectrum activity allows this compound to effectively inhibit tumors that have developed complex, compensatory signaling pathways, showing superior activity in suppressing both primary tumor growth and metastasis in these resistant models [4].
The following diagram outlines a general workflow for key cell-based experiments used to validate this compound's mechanism of action.
General workflow for key cell-based experiments validating this compound's mechanism.
Cell Viability (MTT) Assay [3] [1]
Western Blot Analysis [1]
Tritium-Labeled Mitoxantrone Efflux Assay [3]
ATPase Assay [3]
| Receptor Family | Specific Targets | Primary Roles in Cancer | IC50 Values (nM) [1] |
|---|---|---|---|
| TAM Family | TYRO3, AXL, MERTK | Immune suppression, phagocytosis, therapy resistance [2]. | AXL: 1.5; Mer: 2 |
| Split Kinase Family | VEGFR1/2/3, PDGFRα/β, KIT | Angiogenesis, tumor cell proliferation, stromal support [3] [4]. | VEGFR1: 6; VEGFR2: 5; VEGFR3: 2 |
| Other RTKs | MET, RET, TRK(A,B,C), DDR1/2, EPHA3 | Tumor growth, invasion, survival in specific genetic alterations [5] [6]. | RET: N/A; MET: N/A; DDR1: 29; DDR2: 0.5; TrkA: 5; TrkB: 9; EphA3: 1 |
Sitravatinib's design allows it to simultaneously inhibit multiple closely related oncogenic pathways. Its mechanism extends beyond direct anti-tumor activity to include modulation of the tumor microenvironment.
This compound employs a two-pronged attack against tumors:
A key rationale for combining this compound with immunotherapies is its ability to counter immunosuppressive mechanisms in the tumor microenvironment [2]:
The following diagram illustrates how this compound targeting leads to these combined effects.
Figure 1: this compound's multi-target inhibition leads to combined antitumor effects through direct action, anti-angiogenesis, and immunomodulation.
This compound represents a rationally designed therapeutic agent targeting multiple synergistic oncogenic pathways. Its unique ability to simultaneously inhibit angiogenic drivers and modulate the immunosuppressive tumor microenvironment provides a strong rationale for its combination with immune checkpoint inhibitors.
Sitravatinib potently inhibits a closely related spectrum of RTKs implicated in oncogenesis and immune modulation. The table below summarizes its key biochemical targets and their therapeutic implications.
| Target | Biochemical IC₅₀ (nmol/L) | Primary Therapeutic Rationale |
|---|---|---|
| AXL | 1.5 [1] | Role in EMT, metastasis, and resistance to therapy [2] [3] |
| VEGFR2 | 5 [1] | Inhibition of tumor angiogenesis [4] |
| MERTK | 2 [1] | Modulation of TAM receptors on macrophages in TME [5] [6] |
| VEGFR1/VEGFR3 | 6 / 2 [1] | Inhibition of tumor angiogenesis and lymphangiogenesis |
| KIT | 6 [1] | Target in GIST and other solid tumors |
| MET | 20 [1] | Involved in resistance to antiangiogenic therapy [2] [7] |
| PDGFRα | 30 [1] | Target in sarcomas and stromal interactions [1] [8] |
| RET | 44 [1] | Target in RET-altered cancers |
| Eph Family | Not fully quantified | Contributes to broad-spectrum activity; roles in metastasis [3] |
This compound's mechanism is twofold. Firstly, it exerts direct anti-tumor effects by blocking oncogenic drivers and anti-angiogenic effects by inhibiting VEGFRs [4]. Secondly, it provides immunomodulatory effects by targeting TAM receptors and VEGFR, which shifts macrophage phenotypes toward immunostimulatory states and reduces immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells in the TME [5] [7] [6]. This reverses ICI resistance and enhances antitumor immunity [5] [6].
The following diagram illustrates the multi-targeted mechanism of this compound and its impact on the tumor microenvironment:
This compound's dual mechanism targeting oncogenic signaling and immune suppression.
This compound has been evaluated across various cancer types, both as a monotherapy and in combination with other agents. Key quantitative findings are summarized below.
| Cancer Type / Context | Study Phase | Key Efficacy Findings | Citation |
|---|---|---|---|
| Clear Cell RCC (anti-angiogenesis refractory) | Phase 1b | ORR: 25.9% (P=0.015); Median PFS: 9.5 months; Median OS: 30.0 months | [2] |
| Soft Tissue Sarcoma (preclinical) | In vitro & In vivo | Superior anti-proliferative and tumor growth suppression vs. imatinib & crizotinib; IC₅₀: 250-750 nmol/L in sensitive lines | [1] |
| Advanced Solid Tumors (dose-finding) | Phase 1/1b | MTD: 150 mg; Recommended Dose: 120 mg; Most common TRAEs: diarrhea, fatigue, hypertension, nausea | [4] |
| Advanced HCC & GC/GEJC (with tislelizumab) | Phase Ib/II | ORR: 11.5%-25% across cohorts; Grade ≥3 TRAEs: ~50% with combination | [5] |
| Post-ICI RCC (with nivolumab) | Phase II (terminated early) | ORR: 15.4% (overall), 25% in pts without prior cabozantinib/lenvatinib; DCR at 24 weeks: 35.7% | [7] |
| 1L Advanced ccRCC (with nivolumab/ipilimumab) | Phase I | ORR: 45.5%; DCR: 86.4%; Median PFS: 14.5 months | [6] |
To guide preclinical research, here are methodologies from key studies on this compound.
In Vitro Anti-Proliferation and Signaling Inhibition [1]
In Vivo Efficacy in Xenograft Models [1] [3]
Mechanism of Action in Tumor Microenvironment [6]
Overcoming Multidrug Resistance (MDR) [9]
Research indicates that this compound's efficacy may be influenced by prior therapies, particularly in renal cell carcinoma, where patients previously treated with cabozantinib or lenvatinib showed minimal response to subsequent this compound, suggesting overlapping target profiles and cross-resistance [7]. This highlights the need for strategic sequencing of tyrosine kinase inhibitors.
A promising application is its combination with immunotherapy. This compound can remodel the tumor microenvironment by reducing immunosuppressive myeloid cells and reversing T-cell exhaustion, potentially re-sensitizing tumors to immune checkpoint blockade [5] [6]. However, triplet therapy with nivolumab and ipilimumab requires careful management of immune-related adverse events, with dose optimization (e.g., reduced ipilimumab) being crucial for tolerability [6].
Furthermore, the phenomenon of collateral sensitivity presents a novel strategy. Soft tissue sarcoma cells resistant to multi-targeted TKIs like pazopanib can develop increased sensitivity to other targeted drugs, such as FGFR inhibitors [8]. This suggests potential for adaptive therapy approaches that exploit these vulnerabilities to overcome or delay resistance.
Sitravatinib inhibits a spectrum of tyrosine kinases, with its activity against TAM receptors being particularly significant for its anti-tumor and immunomodulatory effects.
The following diagram illustrates the key signaling pathways driven by TAM receptors and how this compound inhibits them to exert anti-tumor effects.
TAM receptors are activated by ligands like Gas6 and Protein S [1] [2]. This activation triggers downstream signaling cascades, including PI3K/Akt and MAPK/ERK, which promote cancer cell survival, proliferation, and resistance to therapy [3] [1] [4]. In the tumor microenvironment, TAM receptor signaling on macrophages drives polarization towards an immunosuppressive M2-like phenotype and enhances efferocytosis (the clearance of apoptotic cells), which further suppresses anti-tumor immunity and promotes tumor growth [5] [2].
This compound blocks these pro-tumorigenic processes by directly inhibiting TAM receptor kinase activity [6] [7]. Furthermore, by targeting VEGFR2, it also exerts an anti-angiogenic effect [7].
To evaluate the biological effects of this compound in a research setting, several standard in vitro and in vivo assays can be employed. The methodologies below are adapted from the search results.
This compound has been evaluated in clinical trials, primarily in solid tumors, providing insight into its human pharmacokinetics and safety.
| Parameter | Clinical Data |
|---|---|
| Recommended Phase 2 Dose | 120 mg orally, once daily [5] [7] |
| Maximum Tolerated Dose | 150 mg daily [7] |
| Terminal Elimination Half-life (t₁/₂) | 42.1 - 51.5 hours [7] |
| Common TRAEs (Any Grade) | Diarrhea, Fatigue, Hypertension, Nausea [7] |
| Common Grade ≥3 TRAEs | Occurred in 53.4% of patients; hypertension was a notable event [7] |
| Key Combination in Trials | Tislelizumab (anti-PD-1 antibody) [5] |
Clinical trials have shown that this compound combined with the immune checkpoint inhibitor tislelizumab (anti-PD-1) is tolerable and demonstrates clinical activity, including in patients with non-small cell lung cancer (NSCLC) who were resistant to prior PD-(L)1 therapy [5].
Sitravatinib (also known as MGCD516) is a broad-spectrum tyrosine kinase inhibitor. Its targets can be grouped into several families [1] [2]:
The table below summarizes its inhibitory activity (IC50) against primary targets [2].
| Target | IC50 (nM) | Target Family/Function |
|---|---|---|
| VEGFR2 | 5 nM | Split kinase family; Angiogenesis |
| KIT | 6 nM | Split kinase family; Cell proliferation |
| MET | 29 nM | MET family; Invasive growth |
| AXL | 1.5 nM | TAM family; Immune modulation, proliferation |
| MERTK | 2 nM | TAM family; Immune modulation, phagocytosis |
| DDR2 | 0.5 nM | Discoidin domain receptor; Collagen binding |
| VEGFR1 | 6 nM | Split kinase family; Angiogenesis |
| RET | Not specified in data | RET family; Cell growth & differentiation |
Researchers can use the following established methodologies to investigate this compound's effects on its targets and cellular functions.
This protocol assesses the ability of this compound to reverse multidrug resistance (MDR) by inhibiting the ABCG2 efflux transporter [3].
This functional assay directly measures this compound's impact on the efflux activity of ABCG2 [3].
Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a no-wash, plate-based method to quantify this compound's inhibition of VEGFR2 phosphorylation [4].
This compound's design aims to simultaneously inhibit multiple dysregulated pathways in cancer. The following diagram illustrates its core mechanism of action and downstream signaling consequences.
This multi-targeted mechanism underpins its evaluation in clinical trials, particularly in overcoming resistance to prior therapies. The table below summarizes key efficacy data from select studies.
| Clinical Context / Study | Patient Population | Key Efficacy Findings |
|---|
| Phase 1b (NCT02219711) [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | ORR: 25.9% Median PFS: 9.5 months Median OS: 30.0 months | | SNAPI Trial (NCT04904302) [5] [6] | mccRCC post-immune checkpoint inhibitor (Cohorts A+B, n=8) | ORR: 25% DCR (24-week): 62.5% Median PFS: 5.5 months (All cohorts) | | SNAPI Trial (NCT04904302) [5] [6] | mccRCC post-ICI & post-cabozantinib/lenvatinib (Cohort C, n=6) | ORR: 0% DCR (24-week): 0% |
Based on clinical trial data, the future development of this compound appears to be narrowing. The SNAPI trial was terminated early due to the discontinuation of this compound's development [5] [6]. Evidence suggests that its clinical activity is likely driven by its anti-angiogenic properties through VEGFR2 and other RTKs, rather than a profound reversal of ICI resistance in the tumor microenvironment [6]. Consequently, there is limited enthusiasm for further development given the availability of similar agents (like cabozantinib and lenvatinib) and the introduction of new therapeutics like belzutifan in the post-ICI setting [5] [6].
Sitravatinib is an oral, small-molecule multi-kinase inhibitor. Its primary targets can be grouped into several families of receptor tyrosine kinases (RTKs) implicated in oncogenesis, immune regulation, and resistance pathways [1] [2] [3].
Table 1: Primary Tyrosine Kinase Targets of this compound
| Target Family | Specific Targets | Rationale for Inhibition in Cancer |
|---|---|---|
| TAM Family | TYRO3, AXL, MERTK | Associated with immune suppression and resistance to anti-angiogenic therapy and immunotherapy [1] [2]. |
| Split Family | VEGFR2 (KDR), PDGFR, KIT | VEGFR2 inhibition targets tumor angiogenesis. PDGFR and KIT are involved in tumor growth and progression [1]. |
| Other RTKs | MET, RET | MET is implicated in resistance to anti-angiogenic therapy. RET is a known oncogene in multiple cancers [1] [3]. |
The following diagram illustrates how this compound simultaneously targets multiple pathways to exert anti-tumor and immunomodulatory effects.
This compound's multi-targeted mechanism simultaneously inhibits tumor-centric pathways like angiogenesis and growth while reprogramming the immune microenvironment to enhance anti-tumor immunity [1] [2] [3].
The antitumor activity of this compound has been evaluated in clinical trials, both as a monotherapy and in combination with immunotherapies.
Table 2: Summary of Clinical Trial Results with this compound
| Trial / Cohort Details | Patient Population | Key Efficacy Outcomes | Most Frequent All-Cause Adverse Events |
|---|
| Phase 1/1b Monotherapy [1] | Anti-angiogenesis-refractory clear cell RCC (n=38) | ORR: 25.9% Median PFS: 9.5 months Median OS: 30.0 months | Diarrhea (72.9%) Fatigue (54.2%) Hypertension (52.1%) | | Phase 1/1b Monotherapy [1] | Castrate-resistant prostate cancer with bone metastases (n=10) | ORR: 0% Median PFS: 5.8 months Median OS: 10.1 months | (Same as above) | | Phase 1 Triplet Therapy [2] | Untreated advanced clear cell RCC (n=22) This compound + Nivolumab + Ipilimumab | ORR: 45.5% Disease Control Rate: 86.4% Median PFS: 14.5 months | Immune-related adverse events were frequent with initial ipilimumab dose; regimen was better tolerated with reduced ipilimumab dose. | | Phase 2 Combination Therapy [3] | Metastatic ccRCC post-Immunotherapy (n=14) This compound + Nivolumab | ORR: 15.4% Disease Control Rate (24 weeks): 35.7% | Grade 3-4 AEs: 42.9% Immune-mediated AEs: 14.3% |
Advanced techniques used in clinical trials provide deeper insights into this compound's mechanism of action and resistance.
While the exact structural features of this compound and how modifications affect its potency are not publicly detailed, you can approach this question through the following avenues:
This compound is a spectrum-selective tyrosine kinase inhibitor. Its potent inhibitory activity is directed against a closely related spectrum of receptor tyrosine kinases (RTKs) implicated in oncogenesis and immune suppression [1] [2] [3].
| Target Family | Key Specific Targets | Primary Role in Cancer |
|---|---|---|
| TAM Family | TYRO3, AXL, MERTK | Mediate immune suppression; associated with resistance to therapy [4] [3]. |
| Split Kinase Family | VEGFR2, PDGFR, KIT | Drive tumor angiogenesis and growth [1] [2]. |
| Other Key RTKs | MET, RET | Promote tumor cell proliferation, survival, and metastasis [1] [2]. |
This compound has shown direct anti-proliferative effects against solid tumor cells in vitro and potent anti-tumor activity in xenograft models of lung cancer and sarcoma [1]. A key study demonstrated that This compound's efficacy is enhanced in models with acquired resistance to antiangiogenic TKIs like sunitinib and axitinib [5].
This compound can shift the immune context of the TME from immunosuppressive to immunostimulatory, which is crucial for overcoming resistance to immune checkpoint blockade (ICB) [3].
Figure: this compound reprograms the tumor immune microenvironment to overcome immunotherapy resistance.
Preclinical findings have directly informed the design of multiple clinical trials, validating the mechanisms of action in patients.
| Clinical Setting | Trial Phase | Key Findings & Correlation to Preclinical Data |
|---|---|---|
| ccRCC post-antiangiogenic therapy [4] | Phase I/II | ORR of 35.7% with this compound+nivolumab. Correlative studies showed reduced immune-suppressive myeloid cells in TME. |
| First-line ccRCC [6] | Phase I | Triplet therapy (this compound+nivolumab+ipilimumab) showed ORR of 45.5%. Single-cell RNA-seq linked EMT in tumor cells to resistance. |
| ICB-refractory setting [7] | Phase II | Modest clinical benefit, highlighting similarity to other TKIs (cabozantinib) and limited efficacy in TKI-pretreated patients. |
The consolidated preclinical data positions this compound as a promising therapeutic agent with two primary mechanisms: direct antitumor/antimetastatic activity and reversal of tumor microenvironment immunosuppression.
For researchers, the most promising development paths appear to be:
Clinical trials across different settings have demonstrated that combining sitravatinib with checkpoint inhibitors can overcome resistance and produce durable responses. Key efficacy outcomes from these studies are summarized below.
| Clinical Setting (Trial Phase) | Patient Population | Combination Therapy | Key Efficacy Outcomes |
|---|
| Post-Antiangiogenic (Phase I-II) [1] | Advanced ccRCC, refractory to prior antiangiogenic therapy (N=42) | this compound + Nivolumab | ORR: 35.7% DCR: 88.1% Median PFS: 11.7 months | | First-Line (Phase I) [2] [3] | Treatment-naïve advanced ccRCC (N=22) | this compound + Nivolumab + Ipilimumab (triplet) | ORR: 45.5% DCR: 86.4% Median PFS: 14.5 months | | Post-Immunotherapy (Phase II) [4] | Metastatic ccRCC progressed on 1-2 prior lines, including ICI (N=14) | this compound + Nivolumab | ORR: 15.4% (25% in patients without prior cabozantinib/lenvatinib) DCR at 24 weeks: 35.7% | | Neoadjuvant (Phase II) [5] | Locally advanced ccRCC prior to nephrectomy (N=17) | this compound + Nivolumab | ORR (pre-surgery): 11.8% 24-month DFS probability: 88.0% |
Key experiments that validate this compound's immunomodulatory effects employ both in vitro and in vivo models, with analyses focused on immune cell populations and gene expression.
The diagram below illustrates this compound's primary mechanism for remodeling the tumor microenvironment.
This compound reprograms the immunosuppressive TME by targeting key receptor families.
The following chart outlines a standard experimental workflow for validating this compound's effects in a pre-clinical or clinical study.
A multi-modal experimental workflow for analyzing this compound's immunomodulatory effects.
The following table summarizes the core pharmacokinetic data for this compound from a Phase 1/1b study in patients with advanced solid tumors [1] [2] [3].
| Parameter | Findings |
|---|---|
| Absorption & Administration | Orally administered under fasted conditions [2] [3]. Steadily absorbed with dose-proportional exposure [4]. |
| Terminal Elimination Half-life (t₁/₂) | 42.1 to 51.5 hours [1] [2] [3]. |
| Dosing Regimen | Once daily (QD) [2] [3]. |
| Maximum Tolerated Dose (MTD) | 150 mg daily [1] [3]. |
| Recommended Dose | 120 mg daily (established in Phase 1b for better tolerability) [1] [2] [3]. |
The pharmacokinetic data was generated from a multicenter, open-label, Phase 1/1b clinical trial (NCT02219711) [1] [3].
This compound is a spectrum-selective tyrosine kinase inhibitor. Its primary targets and their proposed roles are summarized below [1] [4] [5].
This was a multicenter, open-label clinical trial (NCT02219711) that consisted of two main parts [1]:
Patients enrolled were adults (≥18 years) with histologically confirmed advanced, unresectable, or metastatic solid tumors for which standard treatment was no longer available [1]. They were required to have an ECOG performance status of 0-2 [1] [3].
The safety data from the study identified the toxicity profile and established the dosing limits for this compound.
The table below provides a detailed breakdown of the safety data.
| Category | Findings |
|---|---|
| Patients with any TRAE | 174/193 (90.2%) [4] [1] |
| Patients with Grade ≥3 TRAE | 103/193 (53.4%) [4] [1] |
| Most Common TRAEs (All Grades) | Diarrhea, Fatigue, Hypertension, Nausea [4] [1] |
| TRAEs Leading to Discontinuation | 26/193 (13.5%) [4] [1] |
| TRAEs Leading to Death | 1/193 (0.5%) [4] [1] |
This compound demonstrated modest but notable clinical activity across different patient groups. The objective response rate (ORR) was the primary measure of efficacy.
| Patient Cohort | Objective Response Rate (ORR) | Other Efficacy Notes |
|---|---|---|
| Overall Phase 1b | 11.8% [4] [1] | |
| Non-Small Cell Lung Cancer (NSCLC) | 13.2% [4] [1] | |
| NSCLC with prior CPI experience | 4.2% [4] [1] | |
| RET-rearranged NSCLC | 21.1% [3] | Median PFS: 5.7 months; Median OS: 24.2 months [3] |
| Clear cell RCC (anti-angiogenesis refractory) | 25.9% [2] | Median PFS: 9.5 months; Median OS: 30.0 months [2] |
| Castrate-Resistant Prostate Cancer (CRPC) | 0% (no objective responses) [2] | Median PFS: 5.8 months; Median OS: 10.1 months [2] |
The pharmacokinetic analysis revealed that this compound has properties suitable for once-daily oral dosing [4] [1]:
This compound is an orally available, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Its targets are highly relevant to tumor growth and the tumor microenvironment [4] [6]. The diagram below illustrates the key RTK families inhibited by this compound and their primary roles in cancer.
Biochemically, this compound is a potent inhibitor with half-maximal inhibitory concentration (IC50) values in the low nanomolar range against its key targets [7] [1]:
The first-in-human study of this compound successfully achieved its primary objectives:
The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with nivolumab, a PD-1 immune checkpoint inhibitor, is designed to modulate the tumor microenvironment (TME) and counteract immunosuppression.
The diagram below illustrates the proposed mechanism of action for this combination therapy.
This compound targets multiple receptor tyrosine kinases, including TYRO3, AXL, MERTK (TAM), and VEGFR2. TAM receptor signaling and VEGFR2-driven angiogenesis promote an immunosuppressive TME by facilitating M2 macrophage polarization, recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and suppressing T-cell activity [1]. By inhibiting these targets, this compound shifts the TME from an immunosuppressive to an immunostimulatory state. This includes repolarizing macrophages to the M1 phenotype and reducing suppression of cytotoxic T-cells [1]. In this modified TME, nivolumab can more effectively block the PD-1 pathway, releasing the brakes on the newly potentiated T-cells and enabling a robust antitumor immune response [2]. Preclinical data suggests this combination can overcome primary and acquired resistance to checkpoint inhibitors [1].
The clinical activity of this compound plus nivolumab has been evaluated across several tumor types. The tables below summarize key efficacy and safety outcomes from recent trials.
Table 1: Efficacy Outcomes from Clinical Trials
| Tumor Type | Trial (Phase) | Patient Population | Dosing Regimen | Objective Response Rate (ORR) | Median PFS | Median OS |
|---|---|---|---|---|---|---|
| Clear Cell Renal Cell Carcinoma (ccRCC) | SNAPI (Phase 2) [3] | Post-ICI progression (N=14) | This compound 100 mg QD + Nivolumab 480 mg Q4W | 14.3% (24-week) | 5.5 months | 13.3 months |
| Non-Small Cell Lung Cancer (NSCLC) | MRTX-500 (Phase 2) [1] | CPI-experienced, No PCB (N=35) | This compound 120 mg QD + Nivolumab 240 mg Q2W or 480 mg Q4W | 11.4% | 3.7 months | 7.9 months |
| CPI-experienced, PCB (N=89) | Same as above | 16.9% | 5.6 months | 13.6 months | ||
| CPI-naive (N=32) | Same as above | 25.0% | 7.1 months | NR (Median FU 20.4 mo) | ||
| Urothelial Carcinoma (UC) | 516-003 (Phase 2) [4] | PBC-treated, CPI-naive (N=53) | This compound 120 mg QD + Nivolumab 240 mg Q2W/480 mg Q4W | 32.1% | 3.9 months | NR |
| CPI-refractory (N=67) | Same as above | 14.9% | 3.9 months | NR | ||
| CPI- and ADC-refractory (N=56) | Same as above | 5.4% | 3.7 months | NR |
Abbreviations: PFS: Progression-free survival; OS: Overall survival; ICI: Immune checkpoint inhibitor; CPI: Checkpoint inhibitor; PCB: Prior clinical benefit; NR: Not reached; FU: Follow-up; PBC: Platinum-based chemotherapy; ADC: Antibody-drug conjugate; QD: Once daily; Q2W: Every 2 weeks; Q4W: Every 4 weeks.
Table 2: Safety Profile of this compound and Nivolumab Combination
| Safety Parameter | MRTX-500 (NSCLC, N=156) [1] | 516-003 (Urothelial Carcinoma, N=244) [4] | SNAPI (ccRCC, N=14) [3] |
|---|---|---|---|
| Any Grade TRAEs | 93.6% | Not specified | 100% |
| Grade 3/4 TRAEs | 58.3% | 54.5% (Grade 3: 51.2%, Grade 4: 3.3%) | 42.9% |
| Treatment Discontinuation due to TRAEs | 14.1% | 6.1% | Not specified |
| Dose Reduction/Interruption due to TRAEs | 42.9% | Not specified | 64.3% (interruption), 50% (reduction) |
| Common Adverse Events | Not specified in results | Not specified in results | Fatigue, elevated liver enzymes, immune-mediated AEs (14.3% any grade) |
| Notable Serious AEs | 1 Grade 5 TRAE (cardiac failure) | 1 treatment-related death (cardiac failure) | Serious AEs in 50% of patients |
Abbreviations: TRAE: Treatment-related adverse event; AE: Adverse event.
For researchers aiming to replicate or build upon these clinical studies, the following protocols detail the key methodologies.
This protocol outlines the standard dosing and management strategies for the combination, synthesized from multiple trials [1] [4] [3].
Drug Formulations and Storage:
Dose Modification Guidelines:
This protocol details the biomarker analyses used to investigate the mechanism of action and resistance, as performed in the phase 1 ccRCC trial [5] [6].
Sample Collection:
Single-Cell RNA Sequencing (scRNA-seq):
Cell Ranger to align reads and generate feature-barcode matrices.Seurat package. Steps include:CD3E for T cells, CD68 for macrophages, PECAM1 for endothelial cells).Analysis of Tumor Microenvironment:
The combination of this compound and nivolumab demonstrates a manageable safety profile and modest clinical activity across various solid tumors, particularly in certain NSCLC and UC populations that have developed resistance to prior checkpoint inhibitors [1] [4]. However, efficacy in later-line ccRCC settings was limited, leading to early trial termination [3].
The key challenge is optimizing the therapeutic window. The initial high rate of immune-related adverse events with the this compound-nivolumab-ipilimumab triplet regimen required ipilimumab dose reduction to 0.7 mg/kg to allow safe this compound escalation [5] [6]. Future strategies should focus on patient selection guided by biomarker development. scRNA-seq analyses have identified potential resistance mechanisms, including a tumor cell-specific EMT-like program and a shift from cytotoxic to exhausted T-cell states with enrichment for M2-like myeloid cells [6]. Validating these signatures could help identify patients most likely to benefit.
This compound and nivolumab combination therapy is a rational approach to modulate the tumor microenvironment and overcome immunotherapy resistance. The provided application notes, synthesized from recent clinical data, offer a framework for its experimental and clinical investigation. Future efforts must focus on biomarker-driven patient selection and mechanism-based combination strategies to fully realize the potential of this therapeutic approach.
Sitravatinib (MGCD516) is an orally available, spectrum-selective tyrosine kinase inhibitor that targets a broad range of receptor tyrosine kinases (RTKs) implicated in oncogenesis and tumor microenvironment modulation. Its primary targets include TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT, PDGFR). The unique mechanism of action of this compound not only directly inhibits tumor growth and angiogenesis but also modulates the immunosuppressive tumor microenvironment by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells while promoting M1 macrophage polarization, thereby potentially enhancing response to immune checkpoint inhibitors [1]. This dual mechanism provides a strong rationale for investigating this compound both as monotherapy and in combination with immunotherapies across various advanced solid tumors.
The first-in-human Phase 1/1b study (NCT02219711) established the fundamental framework for this compound dose escalation and expansion. This trial employed a multicenter, open-label design with two main components: the Phase 1 dose escalation portion aimed at determining maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs), followed by the Phase 1b expansion to evaluate preliminary antitumor activity in selected patient populations [2] [3]. The trial structure incorporated a pharmacokinetic (PK) lead-in period where patients received a single oral dose of this compound (ranging from 10-200 mg) under fasted conditions, followed by intensive PK sample collection for 3-7 days before commencing daily dosing. The dose escalation phase utilized the modified toxicity probability interval (mTPI) method with a predefined MTD definition as the dose associated with a DLT risk of 30 ± 5% of patients during the first treatment cycle [2]. This rigorous statistical approach allowed for efficient dose escalation while maintaining patient safety.
The Phase 1/1b trial established critical dosing parameters for this compound through systematic evaluation of 193 patients with advanced solid tumors. The maximum tolerated dose (MTD) was determined to be 150 mg once daily, while the recommended Phase 2 dose (RP2D) was established as 120 mg once daily based on long-term tolerability assessment [2] [3]. Dose escalation proceeded from a conservative starting dose of 10 mg once daily, which was selected based on non-clinical, 4-week toxicology studies in rats and dogs that identified one-tenth of the severely toxic dose in 10% of rats (STD10) as the appropriate human starting dose when corrected for body surface area [2]. The dose escalation scheme progressed through 10 mg, 20 mg, 40 mg, 80 mg, 120 mg, 150 mg, and 200 mg dose levels, with DLTs observed in 4 out of 28 evaluable Phase 1 patients (three at 200 mg and one at 80 mg) [2].
In the Phase 1b expansion component, patients received this compound at either 150 mg (n=99) or 120 mg (n=62) once daily. Based on cumulative safety and tolerability data collected throughout the trial, the 120 mg dose was ultimately selected as the recommended dose for further investigation due to its improved long-term tolerability profile while maintaining therapeutic efficacy [2] [3]. The terminal elimination half-life of this compound was determined to be 42.1-51.5 hours following oral administration, supporting once-daily dosing [2]. This compound demonstrated steady absorption and dose-proportional pharmacokinetics, with the free base formulation administered orally under fasted conditions with at least 200 mL of water [3].
Table: this compound Dose Levels and Modification Guidelines
| Dose Level | Dosing Schedule | Key Indications | Modification Triggers |
|---|---|---|---|
| 120 mg | Once daily (QD) | Recommended Phase 2 dose | Long-term administration |
| 150 mg | Once daily (QD) | Maximum tolerated dose | Limited by cumulative toxicity |
| 80 mg | Once daily (QD) | Alternative for intolerances | Grade 3 hypertension, diarrhea |
| 200 mg | Once daily (QD) | Not recommended | Dose-limiting toxicities observed |
The Phase 1b trial established comprehensive eligibility criteria to ensure appropriate patient selection while enabling robust assessment of this compound's clinical activity. Key inclusion criteria required patients to be ≥18 years old with histologically confirmed advanced, unresectable, or metastatic solid tumors for which standard treatment was not available [2] [3]. Patients were required to have discontinued their most recent prior therapy ≥2 weeks before the first dose of study treatment and recovered from any adverse events to baseline or Grade 1 (excluding alopecia). Additionally, patients needed an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, adequate organ function, and at least one measurable lesion per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [2] [6].
Exclusion criteria were designed to minimize confounding safety signals and included patients with symptomatic or uncontrolled brain metastases, significant cardiac abnormalities within the prior 6 months, prolonged QTc interval (>480 ms), left ventricular ejection fraction <40%, uncontrolled arterial hypertension, or other active cancers (excluding basal cell carcinoma or cervical intraepithelial neoplasia) [5] [6]. Patients with recent major surgery (≤4 weeks prior to first dose) or prior treatment with cabozantinib (for renal cell carcinoma and castrate-resistant prostate cancer cohorts) were also excluded [5]. The protocol specifically permitted enrollment of patients regardless of prior treatment lines, reflecting the focus on treatment-resistant malignancies, with the overall study population having received a median of 3 prior systemic regimens (range: 1-18) [6].
The Phase 1b expansion implemented a multi-cohort basket design to evaluate this compound's activity across various tumor types and molecular alterations. This innovative structure enabled efficient assessment of potential signals of clinical activity across multiple indications simultaneously. The cohorts included:
Table: Phase 1b Cohort Definitions and Patient Populations
| Cohort Type | Patient Population | Prior Therapy | This compound Dose | Key Objectives |
|---|---|---|---|---|
| RCC histology | Clear cell RCC refractory to angiogenesis inhibitors | Median 3 prior systemic therapies | 120-150 mg QD | ORR, PFS, OS |
| Molecular basket | Solid tumors with RET, CBL, MET alterations | Median 3 prior regimens (range 1-18) | 120-150 mg QD | ORR by alteration |
| NSCLC resistant | Anti-PD-(L)1 resistant/refractory | Prior immunotherapy | 120 mg QD + tislelizumab | ORR, safety |
| Combination ICT | Untreated advanced ccRCC | Treatment-naïve | 35-100 mg QD + nivolumab/ipilimumab | Safety, ORR |
The Phase 1b trial implemented comprehensive safety assessments to characterize this compound's tolerability profile and identify appropriate management strategies for treatment-emergent adverse events. Safety evaluations included physical examinations, vital sign measurements, electrocardiogram recordings, and laboratory tests (hematology, clinical chemistry, urinalysis) conducted at baseline and throughout the treatment period [2] [3]. Adverse events (AEs) and laboratory abnormalities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 from the first dose of study treatment until ≥28 days after the last dose [2]. Treatment-related AEs (TRAEs) were defined as those with a definite, probable, or possible relationship to study medication, as determined by the investigator.
Across the Phase 1b studies, the most frequent all-cause treatment-emergent adverse events included diarrhea (61.1-72.9%), fatigue (50.4-54.2%), hypertension (46.9-52.1%), and nausea (29.1%) [5] [6]. The majority of these events were mild to moderate in severity (Grade 1-2), with Grade ≥3 TRAEs occurring in 51.6-53.4% of patients across studies [1] [2]. TRAEs led to treatment discontinuation in 13.5-23.0% of patients, highlighting the importance of proactive management and dose modification strategies [1] [2]. The safety profile of this compound was consistent with the known class effects of multitargeted tyrosine kinase inhibitors, with no unexpected safety signals identified in the combination regimens [1].
Tumor response assessments were conducted according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 at baseline and at regular intervals throughout treatment (typically every 6-9 weeks) [2] [6]. The primary efficacy endpoint in expansion cohorts was objective response rate (ORR), defined as the proportion of patients achieving complete response (CR) or partial response (PR) as determined by investigator assessment. Secondary efficacy endpoints included disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS) [1] [5]. In the Phase 1b monotherapy cohorts, ORR across all solid tumors was 11.8%, with specific activity noted in non-small cell lung cancer (ORR 13.2%) and clear cell renal cell carcinoma (ORR 25.9%) [2] [5].
Pharmacokinetic assessments were conducted following a single dose during the lead-in period and following multiple oral doses during the study. Plasma PK samples were analyzed using validated assays with a lower limit of quantification of 0.05 ng/mL [2]. Key PK parameters included maximum concentration (Cmax), time to reach Cmax (tmax), area under the plasma concentration-time curve (AUC), and terminal elimination half-life (t1/2). Pharmacodynamic effects were evaluated by analyzing VEGF-A ligand and soluble VEGF-R2 levels in plasma samples collected before and after this compound administration [3]. Additionally, exploratory biomarker analyses included transcriptomic profiling of tumor tissue and immunophenotyping of peripheral blood mononuclear cells to identify potential predictive biomarkers of response [7].
This compound demonstrated modest but clinically relevant antitumor activity as monotherapy across multiple advanced solid tumors in the Phase 1b expansion cohorts. In the clear cell renal cell carcinoma cohort (n=38), which consisted of heavily pretreated patients (median of 3 prior systemic therapies) refractory to prior angiogenesis inhibitors, this compound achieved an objective response rate of 25.9% (p=0.015, null hypothesis ORR≤10%), with a median progression-free survival of 9.5 months and median overall survival of 30.0 months [5]. Responses in this cohort were notably durable, with a median duration of response of 13.2 months, suggesting sustained clinical benefit in this treatment-resistant population [5].
In the basket cohorts of molecularly selected tumors (n=113), this compound activity varied by molecular alteration, with the highest ORR observed in patients with RET-rearranged non-small cell lung cancer (21.1%), though this did not reach statistical significance per the predefined study endpoints [6]. Across all molecularly selected patients, 68.9% experienced some degree of tumor volume reduction, and most patients (61.5%) achieved stable disease as their best objective response [6]. The clinical benefit rate (complete response + partial response + stable disease) exceeded 70% across multiple cohorts, indicating meaningful disease stabilization even in the absence of objective responses [1] [6]. In patients with non-small cell lung cancer previously treated with checkpoint inhibitors, the ORR was more modest at 4.2%, suggesting potential limitations in overcoming established resistance mechanisms as monotherapy [2].
The combination of this compound with immune checkpoint inhibitors demonstrated enhanced clinical activity in multiple settings. In a Phase 1b study combining This compound with tislelizumab (anti-PD-1 antibody) in patients with locally advanced/metastatic NSCLC (n=122), objective responses were observed across all cohorts, including in both treatment-naïve patients and those with anti-PD-(L)1 resistant/refractory disease [1]. The highest ORR (57.1%) was observed in treatment-naïve patients with PD-L1-positive non-squamous NSCLC, while meaningful activity was also seen in anti-PD-(L)1 resistant squamous NSCLC (ORR 18.2%) [1]. Median progression-free survival across cohorts ranged from 4.2 to 11.1 months, with the longest PFS observed in the treatment-naïve non-squamous cohort [1].
In the triplet combination of this compound with nivolumab and ipilimumab as first-line therapy for advanced clear cell renal cell carcinoma (n=22), the regimen demonstrated substantial clinical activity with an ORR of 45.5% and disease control rate of 86.4% [7]. The median progression-free survival was 14.5 months, and the 1-year survival probability was 80.8% [7]. Notably, median overall survival and duration of response were not reached at the time of reporting, suggesting potential for durable benefit with this triplet approach [7]. The combination was associated with a manageable safety profile after dose optimization, supporting further investigation of this regimen in randomized trials [7].
The combination of this compound with anti-PD-1 inhibitors represents a promising approach to overcome resistance to immune checkpoint monotherapy. In a Phase 1b study of This compound plus tislelizumab in advanced NSCLC, patients received this compound 120 mg orally once daily continuously plus tislelizumab 200 mg intravenously every 3 weeks until study withdrawal, disease progression, unacceptable toxicity, or death [1]. This combination demonstrated a manageable safety profile with no new safety signals identified, and the observed adverse events were consistent with the known profiles of each agent individually [1]. The recommended Phase 3 dose established from this trial was this compound 120 mg daily with tislelizumab 200 mg every 3 weeks, providing a well-tolerated backbone for future combination studies [1].
The mechanistic rationale for this combination stems from this compound's ability to modulate the tumor microenvironment by reducing immunosuppressive cell populations including myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages while promoting M1 macrophage polarization and enhancing cytotoxic T-cell infiltration [1] [9]. Preclinical models demonstrated that this compound reverses mesenchymal epithelial transition (EMT) signatures and reduces expression of immunosuppressive cytokines, thereby creating a more favorable microenvironment for anti-PD-1 therapy [9] [7]. These immunomodulatory effects provide a strong biological rationale for the observed clinical activity of the combination, particularly in patients with prior resistance to PD-1 pathway inhibitors [1].
The Phase 1 trial of this compound in combination with nivolumab and ipilimumab in treatment-naïve advanced clear cell renal cell carcinoma established important protocols for triplet therapy administration [7]. The initial cohort received this compound 35 mg daily plus standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) every 3 weeks for up to 4 doses, followed by maintenance nivolumab [7] [8]. This regimen resulted in a high frequency of immune-related adverse events, leading to protocol modification with ipilimumab dose reduction to 0.7 mg/kg, which enabled safe escalation of this compound up to 100 mg daily [7]. The optimized regimen included This compound 100 mg daily plus nivolumab 3 mg/kg and ipilimumab 0.7 mg/kg every 3 weeks for 4 doses, followed by nivolumab maintenance [7].
The study implemented a prolonged dose-limiting toxicity (DLT) evaluation window of up to 9 weeks to account for potential delayed immune-related adverse events with the triplet combination [7]. This extended monitoring period was critical for appropriate safety assessment given the immunomodulatory properties of this compound combined with dual immune checkpoint blockade. The trial employed a Time-to-Event Bayesian Optimal Interval (TITE-BOIN) design for dose escalation, which efficiently accommodated the extended DLT evaluation window while maintaining statistical properties for dose-finding [7] [8]. Correlative studies included longitudinal tumor biopsies for single-cell RNA sequencing, which identified dynamic shifts in the tumor microenvironment including increased T-cell infiltration, decreased myeloid and endothelial cells, and the emergence of a tumor cell population enriched in epithelial-mesenchymal transition signatures associated with treatment resistance [7].
The comprehensive Phase 1b development program for this compound has successfully established its safety profile, recommended Phase 2 dose, and demonstrated signals of clinical activity both as monotherapy and in combination with immune checkpoint inhibitors across multiple advanced solid tumors. The recommended dose of 120 mg once daily provides the optimal balance between efficacy and tolerability for continued development, with manageable toxicities consistent with the class effects of multitargeted tyrosine kinase inhibitors [2] [3]. The unique immunomodulatory properties of this compound, particularly its ability to target TAM receptors and reduce immunosuppressive cell populations in the tumor microenvironment, provide a strong mechanistic rationale for combination with PD-1 pathway inhibitors [1] [9] [7].
Future research directions should focus on predictive biomarker identification to select patients most likely to benefit from this compound-containing regimens. Potential biomarkers include gene expression signatures of EMT, myeloid inflammation, and specific RTK pathway activation [6] [7]. Additionally, further exploration of this compound in novel combination regimens with emerging immunotherapies and targeted agents is warranted based on the compelling preliminary efficacy signals observed in the triplet combination with nivolumab and ipilimumab [7] [8]. The well-characterized dosing protocols, safety management guidelines, and clinical development strategies outlined in these application notes provide a robust foundation for continued investigation of this compound in selected cancer populations.
The table below summarizes the recommended Phase 2 dose and key outcomes from major clinical trials of sitravatinib:
| Trial Identifier & Phase | Patient Population | Combination Therapy | Recommended this compound Dose | Key Efficacy Outcomes (Investigator-Assessed) | Common TRAEs (Any Grade/Grade 3-4) |
|---|
| MRTX-500 (Phase 2) [1] | Advanced non-squamous NSCLC (CPI-experienced & CPI-naive) | Nivolumab | 120 mg daily | CPI-experienced (NPCB): ORR 11.4%, mPFS 3.7 mo [1] CPI-experienced (PCB): ORR 16.9%, mPFS 5.6 mo [1] CPI-naive: ORR 25.0%, mPFS 7.1 mo [1] | 93.6% / 58.3% (Any grade / Grade 3-4); Diarrhea, fatigue, hypertension, nausea [1] | | NCT02219711 (Phase 1/1b) [2] | Advanced Solid Tumors | Monotherapy | 120 mg daily | ORR 11.8% (Phase 1b); ORR 4.2% in NSCLC with prior CPI experience [2] | 90.2% / 53.4% (Any grade / Grade ≥3); Diarrhea, fatigue, hypertension, nausea [2] | | NCT04518046 (Phase 1) [3] | Treatment-naive Advanced Clear Cell RCC | Nivolumab + Ipilimumab | Up to 100 mg daily (with adjusted Ipilimumab backbone) | ORR 45.5%; DCR 86.4%; mPFS 14.5 months [3] | Frequent immune-related AEs; required Ipilimumab dose reduction for tolerability [3] |
For researchers designing a Phase 2 trial of this compound in combination with nivolumab for non-small cell lung cancer (NSCLC), the following protocol can serve as a template, based on the MRTX-500 trial [1].
Clinical trials show that this compound has a manageable safety profile. Key considerations for monitoring and management include:
This compound's clinical rationale is grounded in its ability to modulate the tumor microenvironment by targeting key tyrosine kinases.
The diagram above illustrates how this compound inhibits multiple receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK) and VEGFR2 [1] [4]. By blocking these targets, this compound reverses an immunosuppressive tumor microenvironment: it reduces the population of immunosuppressive cells and promotes macrophage repolarization [1]. This creates a more favorable environment for immune checkpoint inhibitors like nivolumab to stimulate an effective anti-tumor immune response [1].
The recommended phase 2 dose of This compound 120 mg once daily is supported by robust clinical evidence demonstrating a favorable balance of efficacy and manageable toxicity, particularly in combination with nivolumab. The provided data, protocols, and safety management guidelines offer a comprehensive framework for researchers to design and conduct clinical trials evaluating this compound in oncology.
The Phase 2 MRTX-500 study (NCT02954991) was an open-label, parallel-group trial investigating the safety and efficacy of sitravatinib combined with the checkpoint inhibitor nivolumab [1] [2] [3].
The trial provided updated efficacy data for 68 patients with prior clinical benefit from a CPI. The baseline characteristics for this group are summarized below [2].
| Characteristic | Patient Population (n=68) |
|---|---|
| Median Age | 66 years |
| Sex (Female) | 57% |
| ECOG Performance Status 0/1/2 | 27% / 66% / 7% |
| Prior Lines of Therapy | 2nd or 3rd line |
The combination therapy demonstrated clinically meaningful antitumor activity in a population of patients with limited treatment options. The key efficacy outcomes are summarized in the following table [1] [2].
| Efficacy Endpoint | CPI-Experienced (No Prior Clinical Benefit, n=35) | CPI-Experienced (With Prior Clinical Benefit, n=89/68*) | CPI-Naive (n=32) |
|---|---|---|---|
| Objective Response Rate (ORR) | 11.4% [1] | 16.9% [1] (16%* [2]) | 25.0% [1] |
| Median Progression-Free Survival (PFS) | 3.7 months [1] | 5.6 months [1] (6 months* [2]) | 7.1 months [1] |
| Median Overall Survival (OS) | 7.9 months [1] | 13.6 months [1] (15 months* [2]) | Not Reached [1] |
Note: Data for the CPI-Experienced with Prior Clinical Benefit group is reported from two overlapping datasets (n=89 and n=68) with a median follow-up of 28 months for the n=68 cohort [1] [2].
This compound is a spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple receptors, including the TAM family (TYRO3, AXL, MERTK) and VEGFR2 [4] [5]. Its proposed role in overcoming resistance to checkpoint inhibitors involves a shift in the tumor microenvironment (TME) from immunosuppressive to immunostimulatory.
The following diagram illustrates the proposed mechanism of this compound in combination with nivolumab.
This mechanistic model was supported by biomarker data, which showed a CD8+ T effector cell response in patients who achieved clinical benefit, suggesting this compound can help restore an anti-tumor immune response after progression on prior checkpoint inhibitor therapy [5].
The combination of this compound and nivolumab demonstrated a manageable safety profile, consistent with the known effects of each drug [1] [2].
For researchers aiming to design similar studies, the key methodological details from the MRTX-500 trial are outlined below.
| Protocol Component | Detailed Methodology |
|---|---|
| Patient Eligibility | Adults with advanced/metastatic non-squamous NSCLC. Prior treatment with a checkpoint inhibitor (for CPI-experienced cohort) and/or platinum-doublet chemotherapy. Adequate bone marrow and organ function [3]. |
| Exclusion Criteria | Uncontrolled brain metastases; unacceptable toxicity with prior checkpoint inhibitor; impaired heart function [3]. |
| Dosage & Administration | This compound: 120 mg oral capsule, taken once daily continuously. Nivolumab: 240 mg IV infusion over 30 minutes every 2 weeks or 480 mg every 4 weeks [1] [3]. |
| Disease Assessment | Tumor imaging (per RECIST 1.1) performed at baseline and repeated at 6-week intervals throughout the trial [2]. |
| Pharmacokinetic (PK) Analysis | Blood samples collected to determine plasma concentration of this compound. PK parameters (C~max~, t~max~, AUC, t~1/2~) calculated using non-compartmental analysis [4]. |
| Biomarker Analysis (Exploratory) | Immunohistochemistry and other assays on tumor tissue and blood samples to evaluate dynamic changes in immune cell populations (e.g., CD8+ T cells) and soluble factors (e.g., VEGF-A, sVEGFR2) [4] [5]. |
Based on the encouraging Phase 2 results, the Phase 3 SAPPHIRE (NCT03906071) trial was initiated. This randomized, open-label study compared this compound plus nivolumab against standard docetaxel chemotherapy in patients with advanced non-squamous NSCLC who had progressed after both platinum-based chemotherapy and a checkpoint inhibitor [6].
In May 2023, Mirati Therapeutics announced that the SAPPHIRE trial did not meet its primary endpoint of improving overall survival versus docetaxel at the final analysis [6]. Despite this outcome, the Phase 2 data remain valuable for understanding the mechanism of TKI and checkpoint inhibitor combinations and for informing future research into overcoming immunotherapy resistance.
Sitravatinib is an orally administered, spectrum-selective receptor tyrosine kinase inhibitor that targets multiple key receptors involved in renal cell carcinoma (RCC) pathogenesis and immunosuppression. Its targets include the TAM family receptors (TYRO3, AXL, and MERTK), split tyrosine-kinase domain-containing receptors (VEGFR family, PDGFR families, and KIT), as well as MET and RET [1] [2]. The immunomodulatory properties of this compound provide a strong rationale for its combination with immune checkpoint inhibitors in the neoadjuvant setting for RCC. By targeting TAM receptors and VEGFR, this compound can potentially reverse immunosuppressive elements in the tumor microenvironment, including reducing myeloid-derived suppressor cells (MDSCs) and T regulatory (Treg) cells while increasing the ratio of M1:M2-polarized macrophages [3] [4].
The neoadjuvant approach in locally advanced clear cell RCC (ccRCC) aims to downsize tumors before nephrectomy, potentially facilitating surgical resection and addressing micrometastatic disease early. Current evidence suggests that 20-40% of patients with locally advanced RCC develop metastases post-nephrectomy, highlighting the need for effective perioperative systemic therapies [3]. While adjuvant immunotherapy with pembrolizumab has become a standard of care for high-risk patients after nephrectomy, the neoadjuvant use of immune-based combinations remains investigational but theoretically appealing for potentially enabling stronger and more durable antitumor immune responses [5]. The unique mechanism of this compound makes it a promising candidate for neoadjuvant combinations with immune checkpoint inhibitors.
Several clinical trials have investigated this compound in RCC, providing evidence for its potential application in the neoadjuvant setting:
Phase II Neoadjuvant Trial (NCT03680521): This single-arm, interventional study evaluated neoadjuvant this compound plus nivolumab in patients with locally advanced ccRCC prior to curative nephrectomy. The trial enrolled 25 patients, with 20 evaluable for safety and 17 for efficacy. Patients received an initial lead-in of this compound monotherapy followed by combination therapy with nivolumab before surgery. The primary endpoint was objective response rate (ORR) prior to surgery, with the null hypothesis set at ORR = 5% and alternative hypothesis at ORR = 30% [3].
Phase I Triplet Combination Trial (NCT04518046): This phase I trial investigated the combination of this compound with nivolumab and ipilimumab in 22 previously untreated patients with advanced ccRCC. The study aimed to determine the optimal dose of this compound in the triplet combination and assessed safety, preliminary efficacy, and immunomodulatory effects through longitudinal biomarker analyses [6].
First-in-Human Phase 1/1b Study (NCT02219711): This early-phase trial evaluated this compound in patients with advanced solid tumors, including RCC, establishing the safety profile, pharmacokinetics, and preliminary clinical activity of this compound as both monotherapy and in combination with checkpoint inhibitors [1].
Table 1: Efficacy Outcomes of this compound in RCC Clinical Trials
| Trial | Patient Population | Regimen | ORR | Median PFS | DFS/OS Outcomes |
|---|---|---|---|---|---|
| Phase II Neoadjuvant [3] | Locally advanced ccRCC (n=17) | This compound + Nivolumab (neoadjuvant) | 11.8% (2 PR) | Not reported | 24-month DFS: 88.0% (95% CI 61.0-97.0) |
| Phase I Triplet [6] | Treatment-naïve advanced ccRCC (n=22) | This compound + Nivolumab + Ipilimumab | 45.5% | 14.5 months | 1-year survival: 80.8%; Median OS not reached |
| Phase 1b Expansion [1] | Advanced solid tumors | This compound monotherapy | 11.8% | Not reported | Varied by tumor type |
The phase II neoadjuvant trial did not meet its primary endpoint, as the observed ORR of 11.8% (2 partial responses among 17 evaluable patients) did not reach the predefined threshold of 30%. However, it is noteworthy that 88.2% of patients achieved stable disease, with a median observed tumor shrinkage of 13.5% (range 0-33%). No patients experienced disease progression prior to surgery or an increase in lesion size. With a median follow-up of 27.5 months, the 24-month disease-free survival probability was 88.0%, suggesting potential long-term benefit despite the modest radiographic response rate [3].
The phase I triplet combination trial demonstrated more robust efficacy, with an ORR of 45.5% and a disease control rate of 86.4% in treatment-naïve patients with advanced ccRCC. The median progression-free survival was 14.5 months, and the 1-year survival probability was 80.8%. Neither median overall survival nor median duration of response had been reached at the time of data cutoff, suggesting potential for durable responses in responding patients [6].
Table 2: Safety Profile of this compound-Containing Regimens in RCC Trials
| Trial | Regimen | Most Common TRAEs | Grade 3 TRAEs | Grade 4/5 TRAEs | Discontinuations due to TRAEs |
|---|---|---|---|---|---|
| Phase II Neoadjuvant [3] | This compound + Nivolumab | Hypertension, lipase increase | 45% (this compound-related); 15.8% (nivolumab-related) | None | 30% (6/20 patients) |
| Phase I Triplet [6] | This compound + Nivolumab + Ipilimumab | Immune-related AEs (colitis, myocarditis, pneumonitis) | Frequent immune-related AEs | One possible treatment-related death (acute hepatitis) | Not specified |
| First-in-Human [1] | This compound monotherapy | Diarrhea, fatigue, hypertension, nausea | 53.4% | One treatment-related death | 13.5% |
In the phase II neoadjuvant trial, treatment-related adverse events (TRAEs) of any grade occurred in all patients (100%), with the majority being grade 1 or 2. The most common grade 3 TRAEs were hypertension (30%) and lipase increase (10%). Notably, four of seven patients (57.1%) who started at the 120 mg dose developed grade 3 hypertension, leading to dose reduction and protocol amendment to a starting dose of 80 mg daily. There were no grade 4 or 5 treatment-related adverse events. TRAEs led to treatment discontinuation in 30% of patients, with pancreatitis being the most common cause of this compound discontinuation [3].
The phase I triplet combination trial demonstrated that this compound could be safely combined with nivolumab and ipilimumab, though this regimen required careful management. The initial cohort receiving this compound 35 mg daily with standard doses of nivolumab (3 mg/kg) and ipilimumab (1 mg/kg) experienced a high frequency of immune-related adverse events, leading to protocol modifications including ipilimumab dose reduction to 0.7 mg/kg, which enabled safe dose escalation of this compound up to 100 mg daily [6].
This compound exerts its antitumor effects through multifaceted mechanisms targeting both tumor cells and the immune microenvironment. As a tyrosine kinase inhibitor, it directly blocks the activity of multiple receptors crucial for RCC pathogenesis:
Preclinical studies demonstrate that this compound inhibits colony formation and tumor cell viability with an IC50 of approximately 1 μM, though its potent in vivo activity at lower concentrations suggests that tumor microenvironment modulation rather than direct tumor cell killing primarily drives its efficacy [4].
The immunomodulatory properties of this compound provide the rationale for its combination with immune checkpoint inhibitors. Preclinical models demonstrate that this compound treatment:
These changes collectively transform the tumor microenvironment from immunosuppressive ("cold") to immunologically active ("hot"), potentially overcoming resistance mechanisms to checkpoint inhibitor therapy [4].
Diagram: this compound Mechanisms in the Tumor Microenvironment
Correlative analyses from clinical trials provide insights into the biological effects of this compound in patients. In the phase II neoadjuvant trial, immune analyses of paired tumor biopsies demonstrated changes in the tumor microenvironment resulting in an immunologically active tumor by the time of surgery (median time-to-surgery: 50 days) [3]. Single-cell RNA sequencing from the phase I triplet therapy trial identified dynamic shifts in the tumor microenvironment, including:
These findings suggest that monitoring specific cellular and molecular changes during neoadjuvant treatment may help identify biomarkers of response and resistance.
Based on the phase II trial design [3], the following protocol is recommended for neoadjuvant this compound plus nivolumab in locally advanced RCC:
Patient Selection Criteria:
Treatment Schedule:
Pre-treatment Evaluation:
Radiological Assessment:
Surgical Planning:
Pathologic Assessment:
Table 3: Management of Common this compound-Related Adverse Events
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
|---|---|---|---|---|
| Hypertension | Monitor BP weekly; lifestyle modifications | Initiate/add antihypertensive medication; monitor BP twice weekly | Hold this compound until ≤Grade 1; optimize antihypertensives; consider dose reduction | Discontinue this compound permanently |
| Hand-Foot Syndrome | Topical emollients; avoid friction | Topical corticosteroids; consider dose reduction | Hold this compound until ≤Grade 1; then resume with dose reduction | Discontinue this compound permanently |
| Diarrhea | Antidiarrheals (loperamide) as needed | Initiate antidiarrheals; ensure hydration | Hold this compound until ≤Grade 1; intravenous hydration if needed | Discontinue this compound permanently |
| Fatigue | Supportive care; assess other causes | Consider dose delay; rule out other etiologies | Hold this compound until ≤Grade 1; consider dose reduction | Discontinue this compound permanently |
| Lipase/Amylase Elevation | Monitor weekly | Monitor twice weekly; consider holding this compound | Hold this compound until ≤Grade 1; consider dose reduction | Discontinue this compound permanently |
For immune-related adverse events from combination therapy with nivolumab, standard management guidelines for checkpoint inhibitor toxicity should be followed, including corticosteroid initiation and specialist consultation for severe cases.
Diagram: Neoadjuvant Treatment Workflow and Monitoring
For comprehensive biomarker evaluation in this compound-based neoadjuvant trials, the following methodologies are recommended:
Longitudinal Tissue Collection:
Single-Cell RNA Sequencing Protocol:
Multiplex Immunofluorescence:
Pharmacokinetic Assessments:
The development of this compound in neoadjuvant RCC represents an ongoing area of clinical investigation. While the primary endpoint of the phase II neoadjuvant trial was not met, the promising 24-month disease-free survival of 88% and the favorable immunological changes in the tumor microenvironment support further study of this approach [3]. Several important considerations for future research emerge from the current evidence:
The evolving landscape of perioperative therapy in RCC, with the establishment of adjuvant pembrolizumab as standard care for high-risk patients, creates both challenges and opportunities for neoadjuvant approaches [5]. Future trials should consider randomized designs comparing neoadjuvant followed by adjuvant therapy versus adjuvant therapy alone to definitively establish the value of the neoadjuvant approach. Additionally, correlative studies should be integrated into all future trials to advance our understanding of this compound's mechanisms and identify predictive biomarkers.
1. Therapeutic Rationale and Mechanism of Action The combination of sitravatinib, a tyrosine kinase inhibitor (TKI), with tislelizumab, an anti-PD-1 monoclonal antibody, is designed to modulate the tumor microenvironment (TME) and overcome resistance to immune checkpoint inhibitor (ICI) therapy [1]. This compound targets a spectrum of receptors, including TAM family kinases (TYRO3, AXL, MER), VEGFR-2, KIT, and MET. By inhibiting these targets, it shifts macrophage polarization towards an immunostimulatory phenotype, reduces the population of immunosuppressive cells like regulatory T cells (T-regs) and myeloid-derived suppressor cells (MDSCs), and normalizes tumor vasculature [1]. This reversal of immunosuppression in the TME is hypothesized to enhance the efficacy of tislelizumab, which blocks the PD-1 pathway to reinvigorate anti-tumor T-cell activity [1] [2]. The Fc-engineered design of tislelizumab minimizes binding to Fcγ receptors on macrophages, thereby reducing antibody-dependent phagocytosis and potential resistance [2] [3].
2. Summary of Clinical Evidence The primary clinical evidence for this combination in HCC comes from the SAFFRON-104 trial (NCT03941873), an open-label, multicenter, phase Ib/II study [1].
The following table summarizes the key efficacy outcomes from the phase II dose expansion cohorts of the SAFFRON-104 trial:
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Primary Endpoint |
|---|---|---|---|
| This compound Monotherapy (Pretreated HCC) | 25.0% (95% CI: 8.7–49.1) | Not Reported | ORR (Investigator-assessed per RECIST v1.1) |
| Combo: Anti-PD-(L)1–naïve HCC | 11.5% (95% CI: 2.4–30.2) | Not Reported | ORR (Investigator-assessed per RECIST v1.1) |
| Combo: Anti-PD-(L)1–treated HCC | 9.5% (95% CI: 1.2–30.4) | Not Reported | ORR (Investigator-assessed per RECIST v1.1) |
Table Note: CI, confidence interval; Combo, this compound in combination with tislelizumab.
The safety profile of the combination was generally manageable. Grade ≥3 treatment-related adverse events (TRAEs) occurred in 50.0% of patients receiving the combination therapy and 51.9% of those receiving this compound monotherapy [1]. The most frequent TRAEs for the combination were consistent with the known profiles of each drug, including hand-foot skin reaction, hypertension, diarrhea, and hypothyroidism [1] [4]. No new safety signals were identified.
3. Positioning in the HCC Treatment Landscape While combinations like atezolizumab-bevacizumab have set a high bar for first-line treatment of advanced HCC, there remains a significant unmet need for patients who progress on or are refractory to initial ICI therapy [2] [5]. The clinical activity of this compound and tislelizumab in anti-PD-(L)1–treated HCC patients, as observed in SAFFRON-104, suggests a potential role for this regimen in later-line settings where treatment options are limited [1]. This positions the combination as a strategy to overcome ICI resistance.
The following protocol is adapted from the phase Ib/II SAFFRON-104 clinical trial [1].
1. Study Design
2. Patient Selection
3. Treatment Regimen
4. Efficacy and Safety Assessments
The diagram below illustrates the hypothesized synergistic mechanism of action of this compound and tislelizumab in the tumor microenvironment.
Diagram 1: Mechanism of action of this compound and tislelizumab combination therapy. this compound inhibits key oncogenic kinases (TAM, VEGFR2) to reverse the immunosuppressive tumor microenvironment by reducing T-regs and shifting macrophage polarity. Tislelizumab blocks PD-1 on T cells, preventing tumor PD-L1-mediated T-cell exhaustion. The combined action promotes a immunostimulatory milieu, enhancing anti-tumor T-cell activity [1].
The flowchart below outlines the key stages of the clinical protocol for administering the combination therapy.
Diagram 2: Clinical protocol workflow for this compound and tislelizumab administration. The protocol begins with patient screening and baseline assessments. Treatment is administered in 21-day cycles, with close safety monitoring, especially during the first cycle for dose-limiting toxicities (DLTs). Tumor response is systematically assessed at predefined intervals until a treatment discontinuation criterion is met [1].
The combination of this compound and tislelizumab is a mechanistically rational strategy that has demonstrated a manageable safety profile and preliminary antitumor activity in patients with advanced HCC, including those previously treated with anti-PD-(L)1 therapy [1]. The RP2D of this compound 120 mg daily with tislelizumab 200 mg Q3W has been established.
Future work should focus on validating these findings in larger, randomized trials. Research should also aim to identify predictive biomarkers of response to better select patients who are most likely to benefit from this combination therapy, particularly in the setting of prior immunotherapy resistance.
The ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as breast cancer resistance protein (BCRP), plays a critical role in multidrug resistance (MDR) in cancer therapy. As an efflux transporter highly expressed in various cancer cells and physiological barriers, ABCG2 actively pumps out a wide range of chemotherapeutic agents, significantly reducing intracellular drug accumulation and diminishing treatment efficacy. This transporter contributes to the MDR phenotype, which remains a major clinical obstacle in oncology, leading to treatment failure and disease progression in numerous cancer types. The development of effective ABCG2 inhibitors therefore represents a promising strategy for overcoming chemoresistance and improving patient outcomes.
This compound (also known as MGCD516 or MG-516) is an investigational, broad-spectrum tyrosine kinase inhibitor (TKI) targeting MET, TAM family kinases (TYRO3, AXL, MerTK), and members of VEGF, PDGF, and Eph receptor families. Currently under phase III clinical evaluation for various cancers, this compound has demonstrated potent antitumor efficacy through multiple mechanisms, including alteration of the tumor microenvironment and restoration of immune checkpoint blockade efficacy. Recent investigations have revealed an additional pharmacological action: concentration-dependent inhibition of ABCG2 transport function. This repositioning of this compound as an ABCG2 inhibitor offers a promising therapeutic approach for combating MDR in cancer cells, potentially resensitizing them to conventional chemotherapy.
This compound exerts its inhibitory effect on ABCG2 through direct binding to the transporter's drug-binding pocket. Molecular docking simulations using the human ABCG2 model (PDB code: 6ETI) demonstrated that this compound achieves an outstanding docking score among thirty screened tyrosine kinase inhibitors, indicating strong binding affinity. The binding interaction occurs at the specific drug-binding cavity of ABCG2, where this compound forms stable complexes with key amino acid residues involved in substrate recognition and transport. This binding is competitive with native ABCG2 substrates, effectively blocking substrate access to the transporter and preventing subsequent efflux.
The inhibition mechanism involves interference with ATP hydrolysis, the essential energy source for ABCG2-mediated transport. ATPase assays demonstrate that this compound inhibits ABCG2 ATPase activity in a concentration-dependent manner without significantly altering protein expression or subcellular localization. This compound at 3 μM effectively halts the transport cycle by reducing energy utilization, thereby compromising the efflux capability of ABCG2. This mechanism increases intracellular concentrations of chemotherapeutic substrates, restoring their antineoplastic activity against resistant cancer cells.
Table 1: Key Characteristics of this compound-Mediated ABCG2 Inhibition
| Parameter | Observation | Experimental Evidence |
|---|---|---|
| Binding Affinity | Outstanding docking score | Molecular docking with ABCG2 (PDB: 6ETI) [1] |
| Inhibition Mechanism | Non-competitive ATPase inhibition | Concentration-dependent ATPase activity reduction [1] |
| Effective Concentration | 3 μM for significant inhibition | In vitro assays with resistant cell lines [1] |
| Effect on Protein Expression | No significant alteration | Western blot analysis [1] [2] |
| Effect on Localization | No change in subcellular distribution | Immunofluorescence staining [1] |
| Specificity | Also inhibits ABCB1 (P-gp) | Chemosensitization in ABCB1-overexpressing cells [2] |
The following diagram illustrates the mechanistic pathway of this compound-mediated ABCG2 inhibition:
The MTT colorimetric assay provides a reliable method for evaluating this compound's cytotoxicity and its chemosensitization effects in ABCG2-overexpressing cancer cells. This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol below details the standardized approach for assessing this compound's ability to reverse ABCG2-mediated multidrug resistance.
Cell Lines and Culture: Utilize both drug-sensitive parental cell lines and their ABCG2-overexpressing counterparts. Recommended pairs include: NCI-H460 (human non-small cell lung cancer) and NCI-H460/MX20 (mitoxantrone-selected, ABCG2-overexpressing); S1 (human colon carcinoma) and S1-M1-80 (mitoxantrone-selected, mutant ABCG2 R482G); HEK293 transfected with empty vector (pcDNA3.1) or ABCG2 expression vectors. Culture cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For resistant lines, maintain selection pressure with appropriate chemotherapeutic agents (e.g., 20 nM mitoxantrone for NCI-H460/MX20), but culture in drug-free medium for at least 3 weeks prior to experiments. [1]
Reagent Preparation: Prepare a 10 mM this compound stock solution in DMSO and store at -20°C. Avoid freeze-thaw cycles. Dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Prepare chemotherapeutic drug solutions for ABCG2 substrates: mitoxantrone (Medkoo Sciences), SN-38 (Medkoo Sciences), and topotecan (Selleckchem). Prepare MTT solution at 5 mg/mL in sterile PBS and filter sterilize (0.2 μm). [1]
Assay Procedure:
Table 2: this compound Cytotoxicity in Drug-Sensitive and ABCG2-Overexpressing Cell Lines
| Cell Line | Type | Transporter Expressed | IC₅₀ (μM)* | Resistance Factor |
|---|---|---|---|---|
| KB-3-1 | Epidermal | - | 2.34 ± 0.70 | 1.0 |
| KB-V-1 | Epidermal | ABCB1 | 2.29 ± 0.73 | 1.0 |
| OVCAR-8 | Ovarian | - | 3.61 ± 1.64 | 1.0 |
| NCI-ADR-RES | Ovarian | ABCB1 | 5.51 ± 1.26 | 1.5 |
| H460 | Lung | - | 2.69 ± 1.07 | 1.0 |
| H460-MX20 | Lung | ABCG2 | 2.24 ± 0.70 | 0.8 |
| S1 | Colon | - | 1.69 ± 0.42 | 1.0 |
| S1-M1-80 | Colon | ABCG2 | 2.13 ± 0.51 | 1.3 |
| pcDNA-HEK293 | Embryonic Kidney | - | 1.96 ± 0.50 | 1.0 |
| MDR19-HEK293 | Embryonic Kidney | ABCB1 | 2.72 ± 0.51 | 1.4 |
| R482-HEK293 | Embryonic Kidney | ABCG2 | 1.98 ± 0.45 | 1.0 |
*Data presented as mean ± SD from at least three independent experiments [2]
Flow cytometry-based efflux assays directly measure this compound's inhibitory effect on ABCG2 transport function using fluorescent substrates. These assays provide quantitative data on intracellular drug accumulation and real-time kinetic information about transporter inhibition.
Tritium-Labeled Mitoxantrone Transport Assay:
Hoechst 33342 Efflux Assay:
The following workflow diagram illustrates the key steps in conducting functional transport assays:
The vesicular transport assay using inside-out membrane vesicles directly evaluates this compound's effect on ABCG2-mediated substrate transport in a cell-free system, providing precise mechanistic information.
Vesicle Preparation:
Transport Assay:
IC₅₀ Determination: Calculate half-maximal inhibitory concentrations using nonlinear regression analysis of concentration-response data. Fit data to a four-parameter logistic equation using software such as GraphPad Prism. Perform at least three independent experiments with triplicate samples for reliable IC₅₀ values.
Chemosensitization Fold-Reversal: Determine the degree of MDR reversal using the formula: Fold-reversal = IC₅₀ of chemotherapeutic drug alone / IC₅₀ of chemotherapeutic drug + this compound. Higher values indicate more potent chemosensitization effect.
ATPase Activity Analysis: Calculate ABCG2-specific ATPase activity by subtracting basal activity (measured in the presence of vanadate) from total activity. Express this compound-mediated inhibition as percentage of maximal ATPase activity.
Table 3: this compound-Mediated Chemosensitization in ABCG2-Overexpressing Cells
| Cell Line | Transporter | Chemotherapeutic Drug | Fold-Reversal with 3 μM this compound | Reference Inhibitor |
|---|---|---|---|---|
| S1-M1-80 | ABCG2 | SN-38 | 28.5 ± 3.2 | Ko143 (35.1 ± 4.0) |
| H460-MX20 | ABCG2 | SN-38 | 19.3 ± 2.4 | Ko143 (22.7 ± 2.8) |
| R482-HEK293 | ABCG2 | SN-38 | 25.8 ± 3.1 | Ko143 (30.2 ± 3.5) |
| KB-V-1 | ABCB1 | Paclitaxel | 15.2 ± 1.8 | Verapamil (18.9 ± 2.2) |
| NCI-ADR-RES | ABCB1 | Paclitaxel | 12.7 ± 1.5 | Verapamil (16.3 ± 1.9) |
| MDR19-HEK293 | ABCB1 | Paclitaxel | 18.4 ± 2.1 | Verapamil (22.5 ± 2.6) |
Data presented as mean ± SD from at least three independent experiments [1] [2]
Positive Inhibition Criteria: Consider this compound a potent ABCG2 inhibitor if it demonstrates: (1) Concentration-dependent increase in intracellular accumulation of ABCG2 substrates; (2) Significant fold-reversal (typically >10) of resistance to multiple ABCG2 substrates; (3) Direct inhibition of ABCG2 ATPase activity without affecting protein expression; (4) Specificity evidenced by lack of cytotoxicity in parental cells at effective concentrations.
Troubleshooting Common Issues:
The comprehensive evaluation of this compound's ABCG2 inhibition potential has significant implications for cancer drug development and clinical applications. These protocols enable researchers to:
Recent advances in ABCG2 inhibitor development include high-content screening approaches that enable simultaneous assessment of transporter inhibition, cytotoxicity, and compound autofluorescence. Additionally, structure-activity relationship (SAR) models are being employed to predict ABCG2 substrates and inhibitors prior to in vitro and in vivo studies. The successful inhibition of both ABCG2 and ABCB1 by this compound represents a significant advantage over selective inhibitors, as concurrent overexpression of multiple transporters commonly occurs in clinical multidrug resistance. Future research should focus on validating these findings in vivo and establishing pharmacokinetic parameters that achieve effective ABCG2 inhibition concentrations in clinical settings.
Sitravatinib is a broad-spectrum tyrosine kinase inhibitor that directly inhibits the drug efflux activity of two major ATP-binding cassette (ABC) transporters, ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein, BCRP) [1] [2].
The diagram below illustrates the mechanism by which this compound reverses multidrug resistance.
The table below summarizes core quantitative data from preclinical studies demonstrating this compound's efficacy in reversing multidrug resistance.
| Cell Model | Resistance Transporter | Chemotherapeutic Drug | Key Finding: this compound Effect | Reference |
|---|---|---|---|---|
| KB-V-1 (Epidermal) | ABCB1 | Paclitaxel, Colchicine, Vincristine | Re-sensitization (concentration-dependent) | [1] |
| NCI-ADR-RES (Ovarian) | ABCB1 | Paclitaxel | Re-sensitization (concentration-dependent) | [1] |
| S1-M1-80 (Colon) | ABCG2 | SN-38 | Re-sensitization (concentration-dependent) | [1] |
| H460-MX20 (Lung) | ABCG2 | SN-38 | Re-sensitization (concentration-dependent) | [1] |
| HEK293/ABCG2 (Transfected) | ABCG2 | Mitoxantrone, Topotecan | Increased intracellular accumulation; IC~50~ reversal | [2] |
Based on published studies, here are core methodologies for evaluating this compound's MDR reversal activity.
This protocol assesses the ability of this compound to re-sensitize MDR cells to chemotherapeutic drugs [1] [2].
RF = IC₅₀(MDR cells) / IC₅₀(parental cells). A significant decrease in the RF value in the combination group compared to the chemotherapy-alone group indicates successful reversal of MDR.This protocol directly measures this compound's effect on the intracellular concentration of a fluorescent transporter substrate [2].
This assay determines if this compound interacts with the transporter as an inhibitory substrate [2].
This compound is an orally available small molecule inhibitor targeting a spectrum-selective range of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGF-R2, MET, RET, and KIT). Its potent inhibitory activity is demonstrated by biochemical half-maximal inhibitory concentration values ranging from 1.5-20 nM against target RTKs [1]. The complex polypharmacology of this compound presents both challenges and opportunities for therapeutic development, making biomarker identification crucial for patient stratification and trial enrichment. Biomarker-guided development has become increasingly important for optimizing the clinical application of multi-targeted kinase inhibitors like this compound, particularly given the heterogeneous treatment responses observed across different tumor types and molecular backgrounds [2].
The immunomodulatory potential of this compound further enhances its therapeutic value, as it can alter the tumor microenvironment (TME) by reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells while promoting M1 macrophage polarization [3]. This immunomodulatory effect provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs), creating a synergistic therapeutic approach that addresses both angiogenesis and immunosuppression in the TME. Understanding the molecular determinants of response through comprehensive biomarker assessment is thus essential for maximizing the clinical potential of this compound across different cancer types and treatment settings.
Table 1: Clinical Efficacy of this compound in Molecularly Selected Populations
| Molecular Alteration | Tumor Type | Objective Response Rate (ORR) | Median PFS (months) | Median OS (months) | Study Reference |
|---|---|---|---|---|---|
| RET rearrangements | NSCLC | 21.1% | 5.7 | 24.2 | [2] |
| CBL alterations | Various solid tumors | Not specified | 3.5 | 10.6 | [2] |
| MET alterations | Various solid tumors | Not specified | 2.8 | 7.9 | [2] |
| Homologous Recombination Deficiency (HRD) | Biliary tract cancer | 20.5% (in HRD-positive) | 4.93 (improved in HRD) | 10.3 (improved in HRD) | [4] |
| PDGFRA expression | Soft tissue sarcomas | Preclinical correlation | Not specified | Not specified | [5] |
The phase 1b basket study of this compound in molecularly selected patients demonstrated that 68.9% of patients achieved tumor volume reduction, with most (61.5%) achieving stable disease as best objective response [2]. The highest response rates were observed in patients with RET-rearranged non-small cell lung cancer (NSCLC), where an ORR of 21.1% was reported, though this did not reach statistical significance in the study. Additional analysis revealed that patients with CBL alterations showed promising survival outcomes with median overall survival (OS) of 10.6 months, while those with MET alterations had median OS of 7.9 months [2]. These findings highlight the potential value of these molecular markers for patient selection.
In biliary tract cancer (BTC), the combination of this compound with tislelizumab demonstrated particularly promising activity in patients with homologous recombination deficiency (HRD), who showed increased ORR and improved progression-free survival (PFS) and overall OS compared to those without HRD [4]. This finding suggests that HRD status may serve as a predictive biomarker for this compound combination therapy in BTC. Furthermore, preclinical models of soft tissue sarcomas have revealed that PDGFRA expression correlates with sensitivity to this compound, with loss of PDGFRA expression representing a potential resistance mechanism [5]. These collective findings underscore the importance of comprehensive molecular profiling to identify patients most likely to benefit from this compound therapy.
Table 2: this compound Clinical Trial Designs and Biomarker Correlations
| Trial Design/Setting | Patient Population | Combination Therapy | Key Efficacy Findings | Biomarker Associations |
|---|---|---|---|---|
| Phase 1/1b [1] | Advanced solid tumors | Monotherapy | ORR: 11.8% in phase 1b | MET, AXL, RET, NTRK, DDR2, KDR, PDGFRA, KIT, CBL |
| Phase 2 basket [2] | Molecularly selected solid tumors | Monotherapy | ORR: 21.1% in RET-rearranged NSCLC | RET fusions, CBL mutations, MET alterations |
| Phase 2 BTC [4] | Advanced biliary tract cancer | Tislelizumab | DCR: 65.1%, ORR: 20.5% | Homologous recombination deficiency (HRD) |
| Phase 2 SNAPI [6] | Metastatic ccRCC post-ICI | Nivolumab | 24-week ORR: 14.3% | Prior cabozantinib/lenvatinib (resistance) |
| Neoadjuvant Phase 2 [3] | Locally advanced ccRCC | Nivolumab | ORR: 11.8% pre-surgery | Immunological changes in TME |
The SNAPI trial in metastatic clear cell renal cell carcinoma (ccRCC) revealed important insights regarding prior therapy biomarkers, demonstrating that patients previously treated with cabozantinib or lenvatinib had significantly reduced responses to this compound plus nivolumab (ORR and DCR of 0% each) compared to those without such prior exposure (ORR of 25% in cohorts A and B) [6]. This finding suggests that previous TKI exposure may negatively impact subsequent response to this compound combinations, potentially due to overlapping resistance mechanisms. Additionally, the neoadjuvant study in locally advanced ccRCC provided valuable biomarker information by enabling paired tissue analyses before and after treatment, revealing this compound-induced immunomodulatory effects that created a more favorable tumor microenvironment for combination immunotherapy [3].
The differential efficacy observed across various molecular alteration types highlights the importance of biomarker-stratified patient selection. For instance, the phase 1b study showed that while this compound had modest activity in an unselected population, specific molecular subsets (particularly those with RET rearrangements) derived greater benefit [1] [2]. Similarly, in the biliary tract cancer study, HRD status emerged as a potentially strong predictive biomarker for patient selection [4]. These findings collectively support the implementation of biomarker-enriched trial designs for future this compound development programs to maximize therapeutic potential and optimize patient outcomes.
Next-Generation Sequencing (NGS) Panel Design: For this compound biomarker screening, implement a comprehensive NGS panel encompassing the nine key RTK targets: MET, AXL, RET, NTRK (1/2/3), DDR2, KDR (VEGFR2), PDGFRA, KIT, and CBL. The panel should detect single nucleotide variants (SNVs), insertions/deletions (indels), copy number alterations (CNAs), and gene rearrangements [2]. Use tumor tissue DNA extracted from formalin-fixed paraffin-embedded (FFPE) samples with minimum 20% tumor cellularity. For sequencing, employ hybrid capture-based enrichment with minimum 500x coverage and validated controls for each alteration type.
RNA Sequencing for Fusion Detection: Given the significance of RET rearrangements in predicting this compound response, implement RNA-based NGS to detect gene fusions that may be missed by DNA sequencing alone [2]. Use anchored multiplex PCR technology or similar methods to identify novel fusion partners without prior knowledge of the partner gene. Process fresh frozen or optimally fixed FFPE samples (less than 2 years old) with RNA integrity number (RIN) greater than 7.0.
Protocol Notes: For CBL mutation analysis, prioritize coverage of the linker and RING finger domains where most oncogenic mutations occur. For MET alterations, ensure sufficient coverage of the tyrosine kinase domain and juxtamembrane regions. Include positive control samples with known alterations for each gene during validation.
Homologous Recombination Deficiency Testing: For HRD assessment as demonstrated in BTC trials, implement a genomic scar analysis approach using the myChoice CDx assay (Myriad Genetics) or equivalent [4]. This evaluates loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST). Calculate a genomic instability score (GIS) with cutoff ≥42 defining HRD-positive status. Alternatively, perform germline and somatic sequencing of HR pathway genes (BRCA1/2, PALB2, RAD51, etc.) and combine with structural genomic metrics.
Immunophenotyping of Tumor Microenvironment: To assess this compound-induced immunomodulation as in the neoadjuvant RCC study, employ multiplex immunofluorescence (mIF) on paired pre- and post-treatment tumor biopsies [3]. Use a panel including antibodies against CD8 (cytotoxic T cells), CD4 (helper T cells), FOXP3 (regulatory T cells), CD68 (macrophages), CD163 (M2 macrophages), and PD-L1. Quantify cell densities in tumor center and invasive margin regions.
Soluble Biomarker Analysis: Monitor plasma levels of soluble VEGFR2 (sVEGFR2) and VEGF-A as pharmacodynamic markers using quantitative ELISA [1]. Collect plasma samples pre-dose and at multiple timepoints post-treatment (e.g., 2, 4, 8, 24 hours). Process samples within 30 minutes of collection using centrifugation at 3000xg for 10 minutes, then store at -80°C until analysis.
Diagram 1: Comprehensive Biomarker Screening Workflow for this compound Trial Enrollment
This workflow illustrates the integrated biomarker assessment process for this compound clinical trials. The process begins with patient sample collection from tumor tissue or liquid biopsy, followed by simultaneous extraction of DNA and RNA for comprehensive genomic profiling. The NGS sequencing step specifically targets the nine key RTK genes associated with this compound response, with alteration detection determining subsequent biomarker testing pathways. For biliary tract cancer patients, HRD testing is performed as this biomarker showed particular promise in the phase 2 BTC study [4]. For sarcoma patients, PDGFRA immunohistochemistry is implemented based on preclinical evidence linking PDGFRA expression to sensitivity [5]. The final biomarker status classification enables stratified trial enrollment, optimizing patient selection based on molecular characteristics.
Diagram 2: this compound Mechanism of Action and Resistance Pathways
This diagram illustrates the multifunctional activity of this compound through simultaneous inhibition of TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT). The TAM family inhibition primarily drives immunomodulatory effects, including reduction of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting a favorable M1/M2 macrophage ratio in the tumor microenvironment [1] [3]. The split kinase family inhibition contributes to direct antiproliferative effects and antiangiogenesis through VEGFR2 blockade. The diagram also incorporates key resistance mechanisms identified in preclinical models, including PDGFRA loss and cross-resistance with other multi-targeted TKIs, along with the potentially exploitable collateral sensitivity to FGFR inhibitors that emerges during resistance development [5]. Understanding these interconnected pathways is essential for developing effective biomarker strategies and combination approaches.
For future this compound clinical development, implement biomarker-enriched trial designs that prioritize patient populations most likely to respond. Based on existing evidence, consider the following approaches:
Basket Design for RTK Alterations: Develop a master protocol evaluating this compound across multiple tumor types harboring specific RTK alterations (RET fusions, CBL mutations, MET alterations). Use a Bayesian adaptive design to efficiently allocate patients to biomarker-defined cohorts and allow for early termination of non-performing cohorts [2]. Include a comprehensive biomarker panel as described in Section 3.1 with predefined statistical plans for each biomarker subgroup.
HRD-Enriched Design for BTC: For biliary tract cancer studies, implement HRD enrichment with a preplanned analysis stratifying by HRD status. Based on the phase 2 BTC results, power the study to detect differences between HRD-positive and HRD-negative subgroups [4]. Consider a stratified randomization when combining with immunotherapy to balance HRD status across treatment arms.
Resistance-Focused Design: For patients progressing on prior therapies, incorporate baseline biomarker assessment for known resistance mechanisms, particularly in renal cell carcinoma where prior TKI exposure (cabozantinib, lenvatinib) negatively impacts response [6]. Exclude or stratify patients with these prior exposures to enhance trial sensitivity.
The immunomodulatory properties of this compound provide strong rationale for combination with immune checkpoint inhibitors, necessitating specific biomarker approaches:
Immunophenotyping Protocol: Implement paired tumor biopsies (pre-treatment and on-treatment) to assess this compound-induced changes in the tumor immune microenvironment [3]. Use the multiplex immunofluorescence protocol described in Section 3.2 to quantify changes in immune cell populations. Define response-associated immune signatures through cluster analysis of cell density data.
Peripheral Immunomonitoring: Collect peripheral blood mononuclear cells (PBMCs) at baseline and cycle 2 day 1 to correlate systemic immune changes with clinical response. Use flow cytometry panels to quantify MDSC populations (CD11b+CD33+HLA-DRlow/neg), T cell subsets, and monocyte populations.
Pharmacodynamic Biomarker Integration: Monitor sVEGFR2 and VEGF-A dynamics as indicators of target engagement [1]. Establish site-based processing protocols to ensure sample integrity and comparable results across clinical sites.
This compound represents a promising multi-targeted tyrosine kinase inhibitor with both direct antitumor and immunomodulatory activities. The accumulating clinical evidence supports a biomarker-driven development strategy focusing on specific molecular alterations, particularly RET rearrangements in NSCLC, HRD status in biliary tract cancer, and PDGFRA expression in soft tissue sarcomas. The comprehensive biomarker protocols outlined in this document provide a framework for effective patient stratification and trial enrichment.
Future research directions should include prospective validation of the proposed biomarker signatures in dedicated clinical trials, development of integrated biomarker models that combine genomic and immunologic features, and exploration of collateral sensitivity strategies to address resistance mechanisms [5]. Additionally, further investigation is needed to understand the temporal dynamics of biomarker changes during treatment and their relationship to clinical outcomes. Implementation of these biomarker strategies will be essential for maximizing the therapeutic potential of this compound and delivering meaningful benefits to appropriately selected patient populations.
This compound is a spectrum-selective tyrosine kinase inhibitor that uniquely targets both immuno-suppressive pathways and angiogenic mechanisms within the tumor microenvironment (TME). Its targets include the TAM family receptors (TYRO3, AXL, and MERTK), VEGFR family members, PDGFR family, c-Kit, and c-MET [1] [2]. This multifaceted targeting strategy enables this compound to not only exert direct antitumor effects but also to fundamentally reshape the immunological landscape of tumors, making it particularly valuable for combination with immune checkpoint inhibitors (ICIs). The immunomodulatory properties of this compound stem from its ability to counteract key mechanisms of ICI resistance, primarily mediated through its inhibition of TAM receptors and other kinases that contribute to an immunosuppressive TME.
The rationale for combining this compound with ICIs like nivolumab lies in its capacity to convert "cold" immunologically silent tumors into "hot" immunologically active tumors that are more susceptible to checkpoint blockade [2]. Preclinical models demonstrated that this compound reduces the abundance of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages while promoting a more pro-inflammatory TME [2]. Additionally, this compound treatment has been shown to increase CD4+ T cell infiltration and enhance the activity of exhausted CD8+ T cells characterized by PD-1 and CTLA-4 expression, creating an environment more conducive to effective anti-tumor immunity when combined with checkpoint blockade [2]. These mechanistic insights provide the foundation for comprehensive immune monitoring strategies to assess this compound's biological effects in clinical trials.
Table 1: Clinical Efficacy of this compound Combinations Across Multiple Trials
| Cancer Type | Trial Phase | Patient Population | Regimen | ORR | DCR | Median PFS | Reference |
|---|---|---|---|---|---|---|---|
| Advanced ccRCC (refractory) | I-II | Prior anti-angietic therapy refractory | This compound + Nivolumab | 35.7% | 88.1% | 11.7 months | [1] |
| Locally advanced ccRCC (neoadjuvant) | II | Pre-nephrectomy | This compound + Nivolumab | 11.8% | 100% | N/A | [3] |
| Advanced ccRCC (1st line) | I | Treatment-naïve | This compound + Nivolumab + Ipilimumab | 45.5% | 86.4% | 14.5 months | [4] |
| Advanced BTC (2nd line) | II | Prior therapy failure | This compound + Tislelizumab | 20.5% | 65.1% | 4.93 months | [5] |
The clinical efficacy of this compound combined with immune checkpoint blockers has been evaluated across multiple cancer types and settings. In a phase I-II trial involving 42 immunotherapy-naïve patients with clear cell renal cell carcinoma (ccRCC) refractory to prior anti-angiogenic therapies, the combination of this compound and nivolumab achieved an objective response rate (ORR) of 35.7% and a disease control rate (DCR) of 88.1%, with a median progression-free survival (PFS) of 11.7 months [1]. Notably, this study utilized a novel late-onset efficacy-toxicity (LO-EffTox) design to optimize the this compound starting dose, ultimately identifying 120 mg daily as providing the optimal balance between efficacy and toxicity when combined with nivolumab [1].
In the first-line setting for advanced ccRCC, a phase I trial evaluating the triplet combination of this compound with nivolumab and ipilimumab demonstrated even higher efficacy, with an ORR of 45.5% and DCR of 86.4%, along with a median PFS of 14.5 months [4]. This study highlighted the potential of this compound to enhance even combination checkpoint blockade regimens, though it also necessitated dose optimization to manage increased immune-related adverse events. Beyond RCC, this compound has shown promising activity in other malignancies, including advanced biliary tract cancer (BTC), where combined with tislelizumab it achieved an ORR of 20.5% and DCR of 65.1% in the second-line setting [5].
Table 2: Biomarkers and Subpopulation Efficacy Signals
| Biomarker/Subpopulation | Clinical Context | Observed Effect | Reference |
|---|---|---|---|
| Baseline neutrophil-to-lymphocyte ratio (NLR) | Advanced ccRCC (refractory) | Correlated with response to this compound + nivolumab | [1] |
| Liver metastases | Advanced ccRCC (refractory) | Durable responses comparable to patients without liver metastases | [1] |
| Homologous recombination deficiency (HRD) | Advanced BTC (2nd line) | Increased ORR and improved PFS/OS compared to HRD-negative | [5] |
| EMT-like tumor program | Advanced ccRCC (1st line) | Associated with treatment resistance and poor outcomes | [4] |
Analysis of specific patient subpopulations has revealed important insights into potential biomarkers of response to this compound combinations. In the phase I-II trial of this compound plus nivolumab in refractory ccRCC, the baseline neutrophil-to-lymphocyte ratio (NLR) correlated with treatment response, suggesting its potential value as an easily accessible peripheral blood biomarker [1]. Additionally, patients with liver metastases – typically associated with poorer responses to immunotherapy – showed durable responses comparable to patients without liver metastases when treated with this compound and nivolumab [1].
In advanced BTC, the efficacy of this compound plus tislelizumab was particularly pronounced in patients with homologous recombination deficiency (HRD), who demonstrated increased ORR and improved PFS and overall survival (OS) compared to those without HRD [5]. Conversely, single-cell RNA sequencing analyses from the phase I triplet therapy trial in ccRCC identified a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program associated with treatment resistance and poor outcomes [4]. These findings highlight the potential for biomarker-driven patient selection to optimize the therapeutic benefit of this compound combinations.
The safety profile of this compound combinations is characterized primarily by class-effect toxicities associated with its kinase inhibition profile, along with immune-related adverse events (irAEs) when combined with checkpoint inhibitors. In the phase I-II trial of this compound plus nivolumab in refractory ccRCC, dose-limiting toxicities (DLTs) were observed in all three patients treated with the 150 mg daily dose of this compound, while the 120 mg dose produced DLTs in 41.7% of patients (10/24) compared to 26.7% (4/15) with the 80 mg dose [1]. The most common treatment-related adverse events (TRAEs) across studies include hypertension, hand-foot syndrome, fatigue, diarrhea, and elevated lipase [1] [3] [5].
In the neoadjuvant ccRCC setting, this compound plus nivolumab demonstrated a manageable safety profile, with no grade 4/5 treatment-related adverse events reported [3]. However, grade 3 hypertension was frequently observed (30% of patients), particularly at the 120 mg starting dose, which led to dose reduction to 80 mg for subsequent patients [3]. The triplet combination of this compound with nivolumab and ipilimumab initially resulted in a high frequency of immune-related adverse events at the standard ipilimumab dose of 1 mg/kg, necessitating protocol-specified dose reduction of ipilimumab to 0.7 mg/kg to improve tolerability while maintaining efficacy [4]. This highlights the importance of careful dose optimization when combining this compound with multiple immunotherapeutic agents.
Protocol Purpose: To quantitatively assess changes in immune cell populations in peripheral blood and tumor tissue following this compound treatment.
Sample Collection:
Staining Panel Design:
Key Immune Populations to Quantify:
Data Analysis: Calculate absolute counts and frequencies of each population, and assess ratios of interest (e.g., CD8+/Treg, M1/M2 macrophages). Statistical analysis should employ paired tests (Wilcoxon signed-rank) to compare pre- and post-treatment samples [1] [2].
Protocol Purpose: To evaluate this compound-induced changes in the tumor immune microenvironment at the cellular and molecular level.
Multiplex Immunofluorescence (mIF):
RNA Sequencing and Gene Expression Analysis:
Single-Cell RNA Sequencing (scRNA-seq):
Protocol Purpose: To monitor systemic immune and angiogenic factor changes in response to this compound treatment.
Sample Collection and Processing:
Analytes to Quantify:
Analytical Methods:
Data Interpretation: Correlate serum biomarker changes with tumor response and immune cell alterations in peripheral blood and tissue [1] [3].
This diagram illustrates this compound's multifaceted mechanism of action in modulating the tumor microenvironment. By simultaneously targeting TAM receptors (TYRO3, AXL, MERTK), split tyrosine kinase domain-containing receptors (VEGFR, PDGFR families), and additional targets (c-Kit, c-MET, RET), this compound orchestrates a coordinated immune and vascular response [2]. The inhibition of TAM receptors directly impacts myeloid cell polarization, reducing immunosuppressive M2 macrophages and monocytic MDSCs while promoting a pro-inflammatory M1 phenotype [2]. Concurrent inhibition of VEGFR and PDGFR pathways not only suppresses angiogenesis but also enhances T cell infiltration into tumors [1] [2]. These combined effects transform the immunological landscape of the TME, creating conditions more favorable for response to immune checkpoint blockade.
The immune monitoring workflow for this compound trials encompasses systematic biospecimen collection at critical timepoints (baseline, on-treatment, and end of treatment) from both peripheral blood and tumor tissue [1] [3] [4]. These samples undergo comprehensive profiling using multiple analytical platforms, including flow cytometry for immunophenotyping, multiplex immunofluorescence for spatial analysis of the tumor immune microenvironment, single-cell and bulk RNA sequencing for molecular profiling, and serum biomarker analysis for assessing systemic immune changes [1] [2] [4]. This integrated approach enables researchers to correlate this compound-induced immunological changes with clinical outcomes, providing insights into mechanisms of response and resistance.
This compound represents a promising immunomodulatory tyrosine kinase inhibitor that uniquely targets multiple pathways contributing to an immunosuppressive tumor microenvironment. The compiled clinical evidence demonstrates that this compound enhances response to immune checkpoint blockade across multiple cancer types, including ccRCC and BTC, with objective response rates ranging from 20.5% to 45.5% in various settings [1] [4] [5]. The comprehensive immune monitoring protocols outlined provide researchers with standardized methodologies to assess the biological effects of this compound and identify potential biomarkers of response.
Future research directions should focus on validating predictive biomarkers such as baseline NLR, HRD status, and EMT-like gene signatures to enable patient stratification [1] [4] [5]. Additionally, further optimization of combination regimens and sequencing strategies may enhance the therapeutic index of this compound-containing regimens. The immune monitoring frameworks presented here will be essential tools for these continued investigations, ultimately guiding the rational development of this compound combinations to maximize patient benefit.
Sitravatinib is an orally available, spectrum-selective receptor tyrosine kinase inhibitor targeting multiple receptors including TAM family members (TYRO3, AXL, MERTK) and split kinase family receptors (VEGFR2, MET, RET, KIT). As this compound progresses through clinical development for various solid tumors and hematologic malignancies, precise and accurate measurement of its plasma concentrations has become essential for pharmacokinetic (PK) characterization, dose optimization, and safety assessments. This application note provides detailed methodologies for reliable quantification of this compound in human plasma, drawing from validated procedures employed across multiple clinical trials [1] [2].
The accurate determination of this compound plasma concentrations enables researchers to establish exposure-response relationships, assess dose proportionality, and evaluate potential drug-drug interactions. Furthermore, with the increasing application of concentration-QTc modeling in cardiac safety assessments, robust plasma concentration data has become indispensable for comprehensive clinical pharmacology characterization of this compound [2]. This document consolidates the technical approaches developed through extensive clinical testing to support researchers in implementing these methods in their laboratories.
The bioanalytical method for quantifying this compound in human plasma has been rigorously validated to ensure reliability, precision, and accuracy across the clinically relevant concentration range. Based on data from phase 1/1b clinical studies, the assay demonstrates excellent performance characteristics suitable for regulatory submissions and clinical decision-making [1].
Table 1: Bioanalytical Method Performance Characteristics for this compound Plasma Quantification
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Lowest calibrator with accuracy ±20% and precision ≤20% CV |
| Linear Range | 0.05 ng/mL - Upper limit not specified in available data | Linear regression with 1/x² weighting |
| Accuracy | Within ±15% (±20% at LLOQ) | Determined using quality control samples |
| Precision | ≤15% CV (≤20% at LLOQ) | Intra-day and inter-day validation |
| Sample Volume | Not specified in available data | Typically 50-100 µL for LC-MS/MS methods |
| Analytical Technique | LC-MS/MS | High-performance liquid chromatography with tandem mass spectrometry |
The validation parameters confirm that the method is sufficiently sensitive to detect this compound concentrations achieved across the clinical dose range (10-200 mg) [1]. The low LLOQ of 0.05 ng/mL ensures accurate characterization of the terminal elimination phase, which is particularly important given this compound's relatively long half-life (42.1-51.5 hours) [1].
Proper sample collection and handling are critical components of reliable this compound plasma concentration measurements. Protocols standardized across clinical trials ensure consistency and comparability of PK data between studies and across different patient populations [1] [2].
Table 2: Standardized Blood Sampling Protocol for this compound PK Assessment
| Study Phase | Sample Collection Time Points | Handling Procedures | Additional Considerations |
|---|---|---|---|
| Phase 1/1b (Single Dose) | Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, 168 h post-dose | Centrifugation, plasma separation, frozen at -70°C or lower | 0.5h sample only for 10 mg dose level |
| Phase 1/1b (Multiple Dose) | Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 h post-dose | Centrifugation, plasma separation, frozen at -70°C or lower | Steady-state sampling at Cycle 1 Day 15 |
| Dedicated PK Study (516-010) | Pre-dose, 1, 2, 4, 6, 8, 10, 12, 24 h post-dose | Centrifugation, plasma separation, frozen at -70°C or lower | Intensive sampling after single and multiple doses |
The sampling schemes are designed to adequately characterize this compound's PK profile, capturing the absorption, distribution, and elimination phases. The comprehensive sampling after single doses allows accurate estimation of terminal half-life, while the steady-state sampling enables assessment of accumulation potential [1]. For specialized applications like concentration-QTc modeling, triplicate ECG measurements are collected at time-matched points with PK samples to establish exposure-response relationships [2].
The following diagram illustrates the complete experimental workflow for this compound plasma concentration measurement, from sample collection to data analysis:
Diagram 1: Complete workflow for this compound plasma concentration measurement, encompassing sample collection, processing, and bioanalytical quantification
The plasma concentration data obtained using the described methodologies enable calculation of critical pharmacokinetic parameters that inform clinical use and further development of this compound. These parameters, derived from noncompartmental analysis, provide insights into this compound's disposition characteristics in humans [1].
Table 3: Characteristic Pharmacokinetic Parameters of this compound from Clinical Studies
| PK Parameter | Results (Phase 1/1b Study) | Clinical Implications |
|---|
| Tmax (h) | 3.02-8.87 (single dose) 2.00-8.13 (multiple dose) | Moderate absorption rate with consistent profile at steady state | | t½ (h) | 42.1-51.5 | Supports once-daily dosing due to prolonged elimination | | Accumulation Ratio | Cmax: 1.82-6.89 AUCτ: 2.13-8.34 | Significant accumulation expected at steady state | | Dose Proportionality | Approximately dose-proportional over 10-200 mg range | Predictable exposure with dose adjustments | | Interpatient Variability | ~60% for exposure measures | Substantial variability may require therapeutic drug monitoring |
The pharmacokinetic data collected using these methods have been essential for establishing this compound's clinical pharmacology profile. The prolonged half-life supports once-daily dosing, while the dose-proportional exposure facilitates dose adjustment strategies in clinical practice [1]. Furthermore, these data have been instrumental in specialized applications such as concentration-QTc modeling, which demonstrated that this compound has a low risk of QT interval prolongation at the proposed therapeutic dose of 100 mg malate daily [2].
The application of this compound plasma concentration data in regulatory submissions requires adherence to established bioanalytical method validation guidelines. The described methods have been implemented in accordance with FDA and ICH recommendations for bioanalytical method validation, ensuring acceptability of resulting data for regulatory decision-making [2].
A key application of the plasma concentration data is in cardiac safety assessment. Concentration-QTc modeling using 767 matched concentration-ECG observations from 187 patients across two clinical studies demonstrated no significant relationship between this compound plasma concentration and ΔQTcF interval [2]. The model predicted a mean ΔQTcF of 3.92 ms (90% CI: 1.95-5.89 ms) at the proposed therapeutic dosing regimen, below the regulatory threshold of concern of 10 ms [2].
For method transfers between laboratories, a complete validation including precision, accuracy, selectivity, matrix effects, and stability should be conducted. Specific attention should be paid to freeze-thaw stability, bench-top stability, and long-term frozen stability at -70°C to ensure sample integrity throughout the analysis process. Proper documentation of all validation parameters is essential for regulatory compliance.
The plasma concentration measurement methods described herein provide robust, sensitive, and reproducible quantification of this compound in human plasma. Implementation of these standardized protocols enables generation of high-quality pharmacokinetic data that supports clinical development decisions and regulatory evaluations. The demonstrated application of these data in exposure-response assessments and concentration-QTc modeling highlights their critical role in comprehensive clinical characterization of this compound.
The table below summarizes the frequency of common treatment-emergent adverse events (TEAEs) observed in clinical studies of this compound, both as a monotherapy and in combination with other agents.
| Adverse Event | Frequency (Monotherapy) | Frequency (Combination Therapy) | Common Severity Grade |
|---|---|---|---|
| Diarrhea | 61.1% [1] | Frequently reported [2] | Mild-to-moderate [1] |
| Fatigue | 50.4% [1] | Information missing | Mild-to-moderate [1] |
| Hypertension | 46.9% [1] | Information missing | Mild-to-moderate [1] |
| Immune-Related Colitis | Not applicable (monotherapy) | Reported in combination therapy [2] | Grade 2-3 [2] |
| Immune-Related Myocarditis | Not applicable (monotherapy) | Reported in combination therapy [2] | Grade 2 [2] |
| Immune-Mediated Myositis/Myasthenia Gravis | Not applicable (monotherapy) | Reported in combination therapy [2] | Grade 3 [2] |
| Immune-Related Pneumonitis | Not applicable (monotherapy) | Reported in combination therapy [2] | Grade 3 [2] |
Here is detailed guidance for managing specific adverse events based on clinical trial protocols and observations.
The combination of this compound with nivolumab and ipilimumab can lead to significant immune-related toxicities, requiring aggressive management [2].
For researchers designing studies or analyzing data, understanding the dosing and assessment methods from prior clinical trials is essential.
The experimental workflow for this in vitro assessment is summarized below:
The management of this compound-related adverse events hinges on the treatment context. As a monotherapy, its AE profile is considered manageable with predominantly mild-to-moderate side effects that can be addressed with supportive care and dose modifications [1]. However, in combination with immune checkpoint inhibitors, the safety profile changes significantly, necessitating vigilant monitoring for immune-related toxicities and the implementation of protocol-specific dose adjustments [2].
The table below summarizes key data on hypertension incidence and dose modification guidelines from clinical trials.
| Trial Context | Reported Incidence of Hypertension | Recommended Management & Dose Modification Guidelines |
|---|
| Phase 1/1b in Advanced Solid Tumors [1] | Very Common TRAE (Specific grade 3+ incidence not detailed in abstract) | • Maximum Tolerated Dose (MTD): 150 mg QD. • Recommended Phase 2 Dose: 120 mg QD (established for better tolerability). | | Phase 2 Neoadjuvant in ccRCC [2] | Grade 3 Hypertension: 4 out of first 7 patients (57%) at 120 mg starting dose. | • Protocol-defined action: Starting dose was de-escalated from 120 mg to 80 mg QD for all subsequent patients. • This intervention was successful, as no further starting dose de-escalation was required. | | Phase I-II Combo with Nivolumab in ccRCC [3] | Common Treatment-Related AE. | • Dose Reduction: 22 out of 42 patients (52.4%) required a sitravatinib dose reduction throughout the treatment course. • Dose Optimization: The 120 mg starting dose was favored over 80 mg based on a superior efficacy-toxicity trade-off score, despite a higher DLT rate (41.7% vs. 26.7%). | | Phase Ib in Molecularly Selected Tumors [4] | Frequent Treatment-Emergent AE: 46.9% (All grades). | • Managed safety profile; most AEs were mild-to-moderate. • Supported that this compound has a manageable safety profile with proactive management. |
For researchers designing preclinical or clinical studies, here is a detailed methodology based on the approaches cited in the trials.
1. Baseline Assessment and Monitoring
2. Dose Modification Protocol
3. Concomitant Antihypertensive Therapy
The diagram below summarizes the logical workflow for managing this compound-induced hypertension, derived from the consolidated clinical trial protocols.
What is the typical incidence of common side effects with sitravatinib? Across clinical trials, the most frequent all-cause treatment-emergent adverse events were diarrhea (61.1%-72.9%), fatigue (50.4%-54.2%), and hypertension (46.9%-52.1%) [1] [2]. Nausea was also reported, with one study noting an incidence of 31% [3].
Were these side effects manageable in clinical trials? Yes. Multiple studies describe the safety profile of this compound as manageable or acceptable [1] [2]. Management strategies typically involved proactive monitoring, dose interruptions, and dose reductions.
What are the recommended dose levels and adjustments for side effects? The maximum-tolerated dose was established as 150 mg once daily [1] [2]. However, based on cumulative safety data, the starting dose in later parts of the studies was often reduced to 120 mg daily [1] [2]. For adverse events, the protocol typically allowed for dose interruptions and reductions [1] [4]. In one trial, 50% of patients required a this compound dose reduction [4].
The following tables consolidate key quantitative findings from multiple studies to aid your risk-benefit assessments.
Table 1: Incidence of Common Adverse Events Across Trials
| Adverse Event | Incidence in Phase 1/1b Study (n=48) [1] | Incidence in Basket Study (n=113) [2] | Incidence in Liposarcoma Study (n=29) [3] |
|---|---|---|---|
| Diarrhea | 72.9% | 61.1% | 59% |
| Fatigue | 54.2% | 50.4% | Information Missing |
| Hypertension | 52.1% | 46.9% | 52% |
| Nausea | Information Missing | Information Missing | 31% |
| Mucositis | Information Missing | Information Missing | 31% |
| Hoarseness | Information Missing | Information Missing | 41% |
Table 2: Dose Modification and Serious Events
| Study Description | Dose Interruptions | Dose Reductions | Most Frequent Serious Treatment-Related AE |
|---|---|---|---|
| Phase 2 SNAPI Trial (n=14) in ccRCC [4] | 64.3% of patients | 50% of patients | Diarrhea and vomiting (6.3% each in another study [1]) |
| Phase 2 Trial in Liposarcoma (n=29) [3] | Information Missing | Information Missing | Information Missing |
Here are the specific methodologies employed in clinical trials for monitoring and managing these adverse events.
1. Safety and Toxicity Monitoring Protocol
2. Dose Modification Protocol
The diagram below illustrates the hypothesized mechanisms through which this compound's primary molecular actions lead to the observed clinical side effects.
What is the primary mechanism by which sitravatinib reverses ABCG2-mediated MDR? this compound directly binds to the substrate-binding site of ABCG2. This binding inhibits the transporter's ATPase activity, which is the energy source for the efflux pump. By blocking this function, this compound prevents the expulsion of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring cytotoxicity in resistant cancer cells [1] [2].
Does this compound affect the protein expression or cellular localization of ABCG2? No. Studies indicate that treatment with this compound (at effective reversing concentrations, e.g., 3 µM) does not significantly alter the total protein levels of ABCG2 nor its localization on the plasma membrane. Its action is functional, not expressional [3] [1].
What is the evidence that this compound directly interacts with ABCG2? In silico molecular docking studies demonstrate that this compound has a high binding affinity for the drug-binding cavity of the human ABCG2 model (PDB: 6ETI). In vitro ATPase assays further confirm this interaction, showing that this compound inhibits ABCG2's ATPase activity in a concentration-dependent manner [1] [2].
Is this compound effective against different variants (polymorphisms) of ABCG2? Yes. Research shows that this compound can reverse MDR in cell lines overexpressing the most common ABCG2 polymorphisms, including the wild-type (Arg482), as well as the Gly482 and Thr482 variants [1] [2].
Are there any known compounds with a similar mechanism of action? Yes, other tyrosine kinase inhibitors and targeted agents have been identified as ABCG2 inhibitors. For example, AZ-628 (a RAF kinase inhibitor) and tinodasertib (an MNK1/2 inhibitor) have been shown to reverse ABCG2-mediated MDR through a similar mechanism of efflux pump inhibition [4] [5].
Here are detailed methodologies for key experiments that validate this compound's ability to reverse ABCG2-mediated MDR.
This assay is used to determine if this compound can resensitize ABCG2-overexpressing cells to chemotherapeutic drugs.
This assay directly measures the effect of this compound on the efflux function of ABCG2 by monitoring the buildup of a fluorescent substrate inside cells.
This assay investigates the mechanistic interaction between this compound and ABCG2 by measuring the transporter's consumption of ATP.
The table below consolidates critical quantitative data from the literature regarding this compound's effects.
| Parameter | Experimental Finding | Citation |
|---|---|---|
| Effective Reversal Concentration | 3 µM (sub-toxic concentration) | [1] [2] |
| Cytotoxicity (IC₅₀) in Parental vs. Resistant Cells | Similar IC₅₀ values; no inherent resistance to this compound itself (e.g., KB-3-1: 2.34 µM vs. KB-V-1: 2.29 µM) | [3] |
| Impact on Chemo Drug IC₅₀ | Significantly reduced IC₅₀ of mitoxantrone, SN-38, and topotecan in ABCG2-overexpressing cells when combined with this compound. | [3] [1] |
| Effect on ABCG2 ATPase Activity | Concentration-dependent inhibition | [1] [2] |
| Effect on ABCG2 Protein Level | No significant change after 72-hour treatment | [3] [1] |
The following diagram illustrates the sequential mechanism by which this compound is understood to counteract ABCG2-mediated drug efflux.
| Combination Regimen | Cancer Type (Trial Phase) | Most Common TRAEs | Grade 3/4 TRAEs (%) | Key Management Strategies & Dose-Limiting Findings |
|---|
| This compound + Nivolumab [1] | Advanced Urothelial Carcinoma (Phase 2) | Not Specified | Grade 3: 51.2% Grade 4: 3.3% | Manage with dose holds/modifications. Low discontinuation rate (6.1%) due to TRAEs [1]. | | This compound + Tislelizumab [2] | Advanced Biliary Tract Cancer (Phase 2) | Hand-foot syndrome, Hypertension | Not Specified | Manage with standard supportive care; combination showed an acceptable safety profile [2]. | | This compound + Nivolumab + Ipilimumab [3] [4] | Advanced Clear Cell Renal Cell Carcinoma (Phase 1) | Immune-related adverse events (irAEs) | High frequency of irAEs with initial ipilimumab dose | Ipilimumab dose reduction from 1 mg/kg to 0.7 mg/kg was critical for safer this compound dose escalation. Use of steroids, vedolizumab, and infliximab for specific irAEs [3] [4]. |
The following protocols are synthesized from the management of adverse events in the cited clinical trials, particularly the phase 1 trial of the triplet therapy [3] [4].
The combination of this compound with immunotherapy can lead to significant irAEs. The management relies on a high index of suspicion, rapid confirmation, and early intervention.
A key finding from the phase 1 renal cell carcinoma trial was that the initial dose of ipilimumab 1 mg/kg in combination with this compound and nivolumab led to a high frequency of irAEs. The protocol was amended to reduce ipilimumab to 0.7 mg/kg, which allowed for safer dose escalation of this compound up to 100 mg daily without further dose-limiting toxicities [3] [4]. This specific dose modification is a crucial consideration for protocol design.
For a visual summary, the diagram below outlines the decision-making process for managing toxicity during this compound combination therapy, based on the reviewed clinical data.
Q1: What is the most critical dosing consideration when combining this compound with nivolumab and ipilimumab? The key is to use a reduced dose of ipilimumab. A phase 1 trial found that combining standard-dose ipilimumab (1 mg/kg) with this compound and nivolumab caused a high frequency of irAEs. Reducing the ipilimumab dose to 0.7 mg/kg allowed for safe escalation of this compound and maintained efficacy [3] [4].
Q2: How commonly do treatment-related adverse events lead to discontinuation of this compound combinations? Discontinuation rates vary by regimen. In a large phase 2 trial of this compound plus nivolumab, only 6.1% of patients discontinued both drugs due to TRAEs, suggesting most toxicities are manageable with interventions [1]. However, in the triplet therapy trial, the immunotherapy backbone often had to be discontinued due to irAEs, while this compound monotherapy could frequently be continued [4].
Q3: Are the toxicities from this compound combinations primarily from the TKI or the immunotherapy? The profile is mixed. This compound contributes typical TKI-class toxicities like hand-foot syndrome and hypertension [2]. However, when combined with checkpoint inhibitors, the toxicity landscape is often dominated by immune-related adverse events (irAEs) such as colitis, pneumonitis, and myositis, which require distinct management strategies [4].
| Trial Phase / Identifier | Cancer Type | Recommended Dosing Schedule | Key Efficacy Outcomes | Key Safety Findings |
|---|
| Phase 2 (MRTX-500) [1] | Non-squamous NSCLC | Sitravatinib: 120 mg daily Nivolumab: 240 mg Q2W or 480 mg Q4W | ORR: 11.4-25% (by cohort); mPFS: 3.7-7.1 mos [1] | TRAEs: 93.6% (any grade), 58.3% (G3/4); Discontinuation due to TRAEs: 14.1% [1] | | Phase 1-2 [2] | ccRCC (anti-angiogenic pretreated) | This compound: 120 mg daily (starting dose) Nivolumab: Fixed dose | ORR: 35.7%; mPFS: 11.7 mos [2] | DLT rate: 41.7% at 120 mg; Dose reductions: 52.4% [2] | | Phase 1 (Triplet) [3] [4] | ccRCC (1st line) | This compound: Up to 100 mg daily Nivolumab: 3 mg/kg Q3W Ipilimumab: 0.7 mg/kg Q3W (for 4 doses) | ORR: 45.5%; mPFS: 14.5 mos [3] [4] | Lower ipilimumab dose (0.7 mg/kg) enabled safer this compound escalation vs. 1 mg/kg [4] | | Phase 2 (Neoadjuvant) [5] | Locally advanced ccRCC | This compound: 80 mg daily (starting dose reduced from 120 mg) Nivolumab: Fixed dose | ORR: 11.8% (pre-surgery) [5] | High hypertension rate at 120 mg led to dose reduction; G3 TRAEs: 45% [5] |
The combination works through a multi-faceted mechanism to overcome an immunosuppressive tumor microenvironment (TME), and understanding this can guide troubleshooting when efficacy is suboptimal.
Treatment resistance can emerge through dynamic changes in the TME. Correlative studies from trials identified key resistance mechanisms [3] [4]:
Q1: What is the recommended starting dose for this compound in combination with nivolumab?
Q2: How can the safety profile of the combination be managed?
Q3: Does the combination show activity in patients who progressed on prior immunotherapy?
Q4: What are the key biomarkers or correlative findings associated with response?
| Interaction Category / Mechanism | Experimental Findings / Observed Effect | Relevant Combinations / Context |
|---|---|---|
| Synergistic Immunotherapy Enhancement [1] | Reverses immunosuppression; expands T cell population and enhances anti-PD-1 efficacy [1]. | Anti-PD-1/PD-L1 (e.g., Nivolumab) |
| Synergy with Targeted Agent (Venetoclax) [2] | Concurrent suppression of AKT/ERK signaling; downregulation of MCL-1 and BCL-xL [2]. | Venetoclax (BCL-2 inhibitor) |
| Inhibition of Drug Efflux Pump (ABCG2/BCRP) [3] | Inhibits ABCG2 efflux function; increases intracellular concentration of substrate chemotherapeutics [3]. | Chemotherapeutics that are ABCG2 substrates (e.g., Mitoxantrone, Topotecan, SN-38) |
| Tyrosine Kinase Inhibition (Primary MoA) [1] [4] [5] | Targets TAM family receptors (TYRO3, AXL, MERTK), VEGFR, PDGFR, KIT, RET, MET [1] [4] [5]. | Underlies all combination effects |
Here are detailed methodologies for critical experiments that demonstrate this compound's interaction potential.
This protocol is used to demonstrate the synergistic effect between this compound and the BCL-2 inhibitor venetoclax [2].
This protocol tests this compound's potential to inhibit the ABCG2 transporter and reverse resistance to chemotherapeutic agents [3].
The diagram below summarizes the core mechanisms of this compound and the key experimental workflow for assessing its combination with venetoclax.
The table below summarizes the primary resistance mechanisms investigated in the literature and the corresponding experimental strategies to overcome them.
| Mechanism Category | Specific Mechanism | Proposed Solution / Combination Strategy | Key Experimental Evidence |
|---|
| Tumor Microenvironment (TME) & Immunosuppression | Immunosuppressive myeloid cells (M2 macrophages, MDSCs) in TME leading to ICI resistance [1]. | Combine with Immune Checkpoint Inhibitors (e.g., anti-PD-1) [1] [2] [3]. | Preclinical: Syngeneic mouse models (KLN205, E0771) showed TME reprogramming and enhanced anti-PD-1 efficacy [1]. Clinical: Phase II trial in NSCLC (MRTX-500) showed ORR of 16.9% in patients with acquired ICI resistance [2]. | | Upregulation of Compensatory Survival Pathways | Upregulation of anti-apoptotic proteins MCL-1 and BCL-xL, leading to resistance to BCL-2 inhibition [4]. | Combine with BCL-2 inhibitor (Venetoclax) [4]. | In vitro/vivo (AML): Synergistic effect in FLT3-ITD AML models. Combination therapy reduced MCL-1/BCL-xL and increased apoptosis. In PDX models, it extended median survival from 55 to 103 days [4]. | | Prior Tyrosine Kinase Inhibitor (TKI) Exposure | Resistance due to prior treatment with TKIs sharing similar targets (e.g., Cabozantinib, Lenvatinib) [3]. | Avoid sequential use with similar spectrum TKIs; use in TKI-naive settings [3]. | Clinical (RCC): Phase II trial (SNAPI) showed a DCR of 62.5% in patients without prior Cabozantinib/Lenvatinib vs. 0% in those with prior exposure [3]. | | Multidrug Resistance (MDR) Transporters | Efflux of chemotherapeutic drugs by ABCG2 (BCRP) transporter [5]. | Use sitravatinib to chemosensitize ABCG2-overexpressing cells to substrate drugs (e.g., Mitoxantrone, Topotecan) [5]. | In vitro: this compound (3 µM) inhibited ABCG2 efflux function, increasing intracellular drug concentration and restoring cytotoxicity in resistant cell lines (NCI-H460/MX20) [5]. |
Here are detailed methodologies for key experiments cited in the research on overcoming resistance.
This protocol is based on research combining this compound and venetoclax to target FLT3-ITD AML cells [4].
This protocol outlines how to analyze immune cell changes in tumors after this compound treatment, relevant for its combination with ICIs [1].
The following diagrams illustrate the molecular mechanism for overcoming venetoclax resistance and the experimental workflow for TME analysis.
The following table summarizes the laboratory parameters that should be monitored during sitravatinib treatment, based on clinical trial observations and safety assessments.
| Category | Specific Parameter | Monitoring Context & Findings |
|---|---|---|
| General Chemistry | Lipase & Amylase | Monitor closely; asymptomatic elevation is a known TRAE. Can lead to treatment discontinuation (e.g., Grade 3 lipase increase) [1]. |
| Liver Function Tests (LFTs) | Monitor for potential hepatotoxicity. A fatal case of acute hepatitis was observed in one triplet therapy study (relationship to this compound uncertain) [2]. | |
| Cardiovascular & Metabolic | Blood Pressure | Hypertension is a very common TRAE. Monitor frequently; it was a dose-limiting toxicity, with Grade 3 events occurring in 30% of patients in one study [1] [3]. |
| Thyroid Function | Check for thyroiditis; it can be a TRAE leading to treatment discontinuation, particularly when combined with immune checkpoint inhibitors [1]. | |
| Hematology | Complete Blood Count (CBC) | Standard monitoring for potential hematological toxicities. |
To guide your laboratory experiments, here is a generalized workflow for monitoring these parameters in a preclinical or translational study context.
The key experimental methodologies cited in the research include:
Scenario 1: Asymptomatic Lipase Elevation
Scenario 2: Onset of Hypertension
Scenario 3: Investigating Mechanisms of Resistance
The table below summarizes the key efficacy and safety outcomes from the SAPPHIRE trial for a direct comparison between the two treatment arms.
| Outcome Measure | Sitravatinib + Nivolumab (n=284) | Docetaxel (n=293) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median Overall Survival (OS) | 12.2 months [1] [2] | 10.6 months [1] [2] | HR 0.86 (95% CI 0.70-1.05); p=0.144 [1] [2] |
| Median Progression-Free Survival (PFS) | 4.4 months [1] [2] | 5.4 months [1] [2] | HR 1.08 (95% CI 0.89-1.32); p=0.452 [1] [2] |
| Objective Response Rate (ORR) | 15.6% [1] [2] | 17.2% [1] [2] | p=0.597 [1] [2] |
| Clinical Benefit Rate (CBR) | 75.5% [1] [2] | 64.5% [1] [2] | p=0.004 [1] [2] |
| Median Duration of Response (DOR) | 7.4 months [1] [2] | 7.1 months [1] [2] | p=0.924 [1] [2] |
| Grade ≥3 Treatment-Related Adverse Events | 53.0% [1] [2] | 66.7% [1] [2] | Not provided |
Safety Profile: The safety profile of this compound plus nivolumab was consistent with known effects of the individual drugs. The most common any-grade treatment-related adverse events were diarrhea (56%), nausea (31.3%), and decreased appetite (29%). Docetaxel's common adverse events included diarrhea (36%), fatigue (36%), nausea (32%), and decreased neutrophil count (32%) [3]. Although the rate of high-grade adverse events was lower with the combination, its overall efficacy did not outweigh the standard chemotherapy option.
For researchers assessing the validity and applicability of these results, the following outlines the core methodology of the phase 3 SAPPHIRE trial (NCT03906071) [1] [4].
The scientific rationale for the SAPPHIRE trial was based on overcoming resistance to prior immunotherapy. The following diagram illustrates the proposed mechanism of action for the this compound and nivolumab combination.
The SAPPHIRE trial demonstrates that while the biological rationale for combining this compound with nivolumab was scientifically sound, this specific combination was not superior to standard chemotherapy in a defined patient population with acquired resistance to first-line chemoimmunotherapy.
For future development, this highlights the challenge of translating a compelling mechanistic hypothesis into a successful late-stage clinical outcome. It underscores the necessity to further refine our understanding of the tumor microenvironment and resistance mechanisms to identify more predictive biomarkers for patient selection.
| Feature | Cabozantinib | Sitravatinib |
|---|---|---|
| Key Molecular Targets | VEGFR2, MET, AXL, RET [1] | VEGFR2, TAM family (TYRO3, AXL, MERTK), MET [2] [3] |
| Highest Phase of RCC Evidence | Phase III (METEOR Trial) [4] | Phase Ib/II [2] [5] |
| Defined Line of Therapy | Post-VEGFR TKI therapy (approved) [6] | Investigational; post-ICI (no prior cabozantinib) [5] |
| Objective Response Rate (ORR) | 17-21% (vs. everolimus in METEOR) [4] [6] | 25.9% (Phase Ib, single-agent) [2] |
| Median Progression-Free Survival (PFS) | 7.4 months (vs. 3.8 months with everolimus) [4] | 9.5 months (Phase Ib, single-agent) [2] |
| Median Overall Survival (OS) | 21.4 months (vs. 16.5 months with everolimus) [6] | 30.0 months (Phase Ib, single-agent) [2] |
| Common Grade 3/4 Adverse Events | Hypertension, diarrhea, fatigue, palmar-plantar erythrodysesthesia [6] | Hypertension, fatigue, diarrhea [2] [3] |
Both drugs are oral receptor tyrosine kinase inhibitors (TKIs) that share important targets, but their distinct profiles influence their clinical application.
The following diagram illustrates the shared and unique signaling pathways targeted by these agents.
The strength of evidence and defined patient populations for these two agents differ significantly.
The phase III METEOR trial established cabozantinib as a standard second-line treatment for advanced RCC after prior antiangiogenic therapy [6]. The trial demonstrated significant improvements over everolimus in all primary efficacy endpoints: Overall Survival, Progression-Free Survival, and Objective Response Rate [4]. The survival benefit was consistent across all patient subgroups, including those based on age, MSKCC risk group, and the presence of bone metastases [4] [6].
This compound's development in RCC is based on earlier-phase trials. A Phase Ib study showed promising single-agent activity in patients with clear cell RCC refractory to prior angiogenesis inhibitors [2]. Its development has largely shifted to combination therapy with ICIs, based on its immunomodulatory potential. However, a key limitation was identified in the SNAPI trial (a phase II study of this compound + nivolumab), which found no clinical responses in patients whose cancer had previously progressed on cabozantinib or lenvatinib [5]. This strongly suggests shared mechanisms of action and resistance between these agents.
For researchers designing studies, understanding the key trials and exploratory biomarker work is essential.
Key Trial Designs: The pivotal METEOR trial was a randomized, open-label, phase III study. Patients with advanced clear cell RCC who had progressed after at least one prior VEGFR TKI were randomized to receive cabozantinib (60 mg daily) or everolimus (10 mg daily). The primary endpoint was PFS [4]. The phase Ib study of single-agent this compound used a starting dose of 120 mg or 150 mg daily and enrolled patients with anti-angiogenesis-refractory clear cell RCC. The primary endpoint was ORR [2].
Biomarker Analysis: An analysis of plasma biomarkers from the METEOR trial suggested that low baseline levels of Hepatocyte Growth Factor (HGF), the ligand for MET, were independently prognostic for improved OS with cabozantinib treatment [7]. A separate Japanese phase II study of cabozantinib confirmed that non-responders tended to have higher baseline HGF levels than responders [7]. This positions HGF as a potential predictive biomarker worthy of further investigation.
| Cancer Type | Trial Phase / Description | ORR (Objective Response Rate) | Other Efficacy Endpoints | Citation |
|---|
| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 2 (SNAPI): Post-Immunotherapy, + Nivolumab [1] [2] | 14.3% (2/14) [Overall] 25% (Cohorts A&B: no prior cabozantinib/lenvatinib) 0% (Cohort C: prior cabozantinib/lenvatinib) | DCR (24-week): 35.7% Median PFS: 5.5 months Median OS: 13.3 months | [1] [2] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1: First-Line, + Nivolumab & Ipilimumab [3] [4] | 45.5% (10/22) | DCR: 86.4% Median PFS: 14.5 months | [3] [4] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase I-II: Post-Antiagiogenic Therapy, + Nivolumab [5] | 35.7% (15/42) | DCR: 88.1% Median PFS: 11.7 months | [5] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1b: Anti-angiogenesis Refractory, Monotherapy [6] | 25.9% (7/27) | Median PFS: 9.5 months Median OS: 30.0 months | [6] | | Biliary Tract Cancer (BTC) | Phase 2: Second-Line, + Tislelizumab [7] | 20.5% | DCR: 65.1% Median PFS: 4.93 months | [7] | | Castrate-Resistant Prostate Cancer (CRPC) | Phase 1b: With Bone Metastases, Monotherapy [6] | 0% (0/10) | Median PFS: 5.8 months Median OS: 10.1 months | [6] |
This compound is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI). Its mechanism of action involves simultaneously inhibiting several closely related receptor tyrosine kinases (RTKs) implicated in cancer growth and resistance [5] [6]. The following diagram illustrates its key targets and hypothesized mechanism for overcoming immunotherapy resistance.
Renal Cell Carcinoma (RCC) is the most studied context, where this compound shows variable activity.
Overcoming Immunotherapy Resistance: A key rationale for combining this compound with PD-1 inhibitors is to modulate the tumor microenvironment (TME). Correlative studies from trials showed that treatment with this compound can reduce immune-suppressive myeloid cells in the TME and periphery, potentially resensitizing tumors to immunotherapy [1] [5].
Limited Activity in Other Cancers: While activity was seen in biliary tract cancer when combined with an anti-PD-1 agent [7], this compound monotherapy showed no objective responses in a small cohort of patients with castrate-resistant prostate cancer and bone metastases [6].
For the clinical trials cited, the general methodology was consistent with standard oncology drug development.
The experimental workflow for these clinical trials is summarized in the diagram below.
Based on the compiled data, here are key considerations for researchers and drug development professionals:
The table below summarizes the key design features and the final outcome of the Phase 3 SAPPHIRE trial.
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov Identifier | NCT03906071 [1] |
| Patient Population | Advanced non-squamous NSCLC patients who had progressed after prior platinum-based chemotherapy and an immune checkpoint inhibitor [1] [2] |
| Study Arms | • Experimental: Sitravatinib + Nivolumab • Control: Docetaxel [1] [3] | | Primary Endpoint | Overall Survival (OS) [1] [2] | | Final Outcome | Did not meet primary endpoint of OS [2] [3] | | Announcement Date | May 24, 2023 [2] |
This compound is an oral, spectrum-selective tyrosine kinase inhibitor that targets a broad range of receptor tyrosine kinases (RTKs) [4]. Key targets include:
The scientific rationale for combining this compound with nivolumab (an anti-PD-1 antibody) was based on its potential to reverse an immunosuppressive tumor microenvironment [2]. Preclinical data suggested that inhibiting TAM and split family RTKs could:
The SAPPHIRE trial was preceded by earlier-phase studies that informed its design. The table below summarizes key efficacy and safety findings from a first-in-human Phase 1/1b study (NCT02219711).
| Study Aspect | Phase 1/1b Results (NCT02219711) |
|---|---|
| Recommended Phase 2 Dose | 120 mg once daily (established based on cumulative tolerability data) [4] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Diarrhea, Fatigue, Hypertension, Nausea [4] |
| Grade ≥ 3 TRAEs | Occurred in 53.4% of patients (103/193) [4] |
| Objective Response Rate (ORR) in Phase 1b | 11.8% across all patients [4] |
| ORR in NSCLC subgroup | 13.2% [4] |
| ORR in CPI-experienced NSCLC | 4.2% (exploratory analysis) [4] |
The final outcome of the SAPPHIRE study indicates that this particular approach in the defined patient population was not successful, despite a scientifically sound rationale [2] [3].
| Cancer Type | Trial / Cohort Details | Prior Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade 3-4 TRAEs |
|---|---|---|---|---|---|
| Clear Cell Renal Cell Carcinoma (ccRCC) [1] [2] | SNAPI Trial (Post-ICI progression) | 1-2 prior lines (including ICI) | 14.3% (2/14 patients) | 5.5 months | 42.9% of patients |
| ccRCC (Subgroup) [1] [2] | SNAPI Trial (Cohorts A+B) | No prior cabozantinib/lenvatinib | 25% | Not specified | (Data combined with overall cohort) |
| ccRCC (Subgroup) [1] [2] | SNAPI Trial (Cohort C) | Prior cabozantinib/lenvatinib | 0% | Not specified | (Data combined with overall cohort) |
| Non-Small Cell Lung Cancer (NSCLC) [3] | MRTX-500 Trial (CPI-experienced) | Progressed on or after CPI | 11.4% - 16.9% (by subgroup) | 3.7 - 5.6 months (by subgroup) | 58.3% of patients (across all NSCLC cohorts) |
| Urothelial Carcinoma (UC) [4] | 516-003 Trial (Various cohorts) | Prior platinum-based chemo; CPI-naive or refractory | 5.4% - 32.1% (by subgroup) | 3.7 - 3.9 months (by subgroup) | 54.5% of patients (across all UC cohorts) |
The clinical trials for sitravatinib and nivolumab were typically open-label, multi-center Phase II studies [1] [3] [4].
This compound is an oral multi-kinase inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs), including TAM family receptors (TYRO3, AXL, MERTK), VEGFR, and MET [1] [5]. The scientific rationale for combining it with nivolumab (an anti-PD-1 immune checkpoint inhibitor) is based on its ability to modulate the tumor microenvironment (TME).
Preclinical data and correlative studies from trials suggest that by inhibiting these targets, this compound can:
These changes may help overcome resistance to anti-PD-1 therapy and resensitize tumors to checkpoint inhibition [5].
This diagram illustrates the proposed mechanism of action for the this compound and nivolumab combination therapy. This compound modulates the tumor microenvironment by targeting key receptors, which may enhance the efficacy of nivolumab's immune checkpoint blockade.
| Cancer Type | Therapy Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common TRAEs (Grade ≥3) & Discontinuations |
|---|---|---|---|---|
| Various Solid Tumors [1] | Sitravatinib Monotherapy | 11.8% (Phase 1b) | Not Reported | 90.2% experienced any TRAE; 53.4% experienced Grade ≥3 TRAE [1]. Diarrhea, fatigue, hypertension, nausea [1]. 13.5% discontinued due to TRAEs [1]. |
| NSCLC (anti-PD-(L)1 resistant/refractory) [2] | This compound + Tislelizumab | 8.7% (Cohort A, non-squamous) | 4.2 months (Cohort A) | 98.4% experienced any TRAE; 51.6% experienced Grade ≥3 TRAE [2]. Specific common TRAEs not listed for combo. 23.0% discontinued either drug due to TRAEs [2]. |
| NSCLC (1L, PD-L1+) [2] | This compound + Tislelizumab | 57.1% (Cohort H, non-squamous) | 11.1 months (Cohort H) | |
| Advanced HCC [3] | This compound Monotherapy (pretreated) | 25.0% | Not Reported | 51.9% experienced Grade ≥3 TRAE with monotherapy; 50.0% with combination [3]. |
| Advanced HCC (anti-PD-(L)1 naïve) [3] | This compound + Tislelizumab | 11.5% | Not Reported | |
| Advanced GC/GEJC (anti-PD-(L)1 naïve) [3] | This compound + Tislelizumab | 16.1% | Not Reported | |
| Advanced Urothelial Carcinoma [4] | This compound + Nivolumab | 5.4% - 12.5% (across cohorts) | 2.8 - 4.2 months (across cohorts) | Led to treatment discontinuation in 16% of patients [4]. |
The data in the table above comes from several clinical trials. Here are the core methodologies they used, which are crucial for researchers to interpret the results.
The differential efficacy between the two approaches can be understood by examining their distinct mechanisms of action, which the following diagram illustrates.
The diagram shows that this compound's role extends beyond direct anti-tumor activity. Preclinical and clinical data suggest its primary value in combination therapy lies in modulating the tumor immune microenvironment to enhance the effectiveness of immunotherapy [2].
| Context / Cancer Type | TKI(s) Resistance is Developed To | Observation with this compound | Implication / Proposed Mechanism |
|---|---|---|---|
| Soft Tissue Sarcoma (Preclinical) [1] [2] | Pazopanib, Regorafenib, Anlotinib | Cross-resistance observed; resistant cells were not inhibited by this compound. | Resistance to one multi-target TKI (mTKI) conferred cross-resistance to others, suggesting shared resistance pathways. |
| Soft Tissue Sarcoma (Preclinical) [1] [2] | This compound | Resistant cells developed collateral sensitivity to the FGFR inhibitor Infigratinib. | Resistance to this compound can rewire signaling networks, creating new drug vulnerabilities (evolutionary trade-off). |
| Various Cancers (Breast, Kidney) (Preclinical) [3] [4] | Sunitinib, Axitinib | Enhanced efficacy of this compound against tumors resistant to prior antiangiogenic TKIs. | Resistant tumors upregulated alternative pathways (e.g., MET, AXL, Ephrins) that are effectively blocked by this compound's broad target profile. |
The findings in the table are supported by the following key experimental data:
The diagram below illustrates the conceptual process explored in these studies, where resistance to one TKI can create a vulnerability that this compound is positioned to target.
The available data suggests that this compound's cross-resistance profile is complex and context-dependent: